5,12-Dimethylchrysene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Chrysenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14250-05-6 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
5,12-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-12-19-17-9-4-3-7-15(17)11-14(2)20(19)18-10-6-5-8-16(13)18/h3-12H,1-2H3 |
InChI Key |
MAMUUFOIMDXRPP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C |
Other CAS No. |
14250-05-6 |
Synonyms |
5,12-dimethylchrysene |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Profile of 5,12-Dimethylchrysene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5,12-Dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH). While specific experimental data for this compound is not extensively available in public literature, this document compiles predicted spectroscopic characteristics based on data from analogous compounds and established principles of spectroscopic analysis for PAHs. The guide also outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from the analysis of the parent chrysene molecule and other methylated chrysene derivatives.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.7 - 8.9 | d | ~ 8.5 | H-6, H-11 |
| ~ 8.0 - 8.2 | d | ~ 8.0 | H-1, H-10 |
| ~ 7.6 - 7.8 | m | - | H-2, H-3, H-8, H-9 |
| ~ 7.4 - 7.6 | d | ~ 8.5 | H-4, H-7 |
| ~ 3.1 | s | - | CH₃ at C-5, C-12 |
Note: Chemical shifts for aromatic protons are predicted based on the known spectrum of chrysene, with expected deshielding effects from the methyl groups.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 132 - 135 | Quaternary | C-4a, C-10b |
| ~ 130 - 132 | Quaternary | C-5, C-12 |
| ~ 128 - 130 | Quaternary | C-6a, C-11a |
| ~ 127 - 129 | CH | C-1, C-10 |
| ~ 126 - 128 | CH | C-4, C-7 |
| ~ 125 - 127 | CH | C-6, C-11 |
| ~ 123 - 125 | CH | C-2, C-3, C-8, H-9 |
| ~ 121 - 123 | Quaternary | C-10a, C-12b |
| ~ 20 - 22 | CH₃ | CH₃ at C-5, C-12 |
Note: The predicted chemical shifts are based on the parent chrysene structure and typical values for methyl-substituted PAHs.
Table 3: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 256 | 100 | [M]⁺ (Molecular Ion) |
| 241 | ~ 60-80 | [M-CH₃]⁺ |
| 226 | ~ 20-40 | [M-2CH₃]⁺ |
| 128 | ~ 10-20 | [M]²⁺ (Doubly charged molecular ion) |
| 120.5 | ~ 5-15 | [M-CH₃]²⁺ |
Note: The fragmentation pattern is expected to be dominated by the stable molecular ion due to the aromatic nature of the compound. The primary fragmentation pathway is anticipated to be the loss of a methyl group.
Table 4: Predicted UV-Vis Spectroscopic Data (in Methanol)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~ 270 | ~ 100,000 | β-band |
| ~ 320 | ~ 12,000 | p-band |
| ~ 365 | ~ 800 | α-band |
Note: The absorption maxima are predicted based on the spectrum of chrysene.[1] Alkyl substitution typically causes a small bathochromic (red) shift of the absorption bands.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5-10 seconds.
-
Number of Scans: 1024-4096.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.
-
Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution.
GC-MS Parameters:
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 10 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern by identifying the major fragment ions and their relative abundances.
-
Propose fragmentation pathways consistent with the observed ions.
UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or cyclohexane) of known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration would be around 1 x 10⁻⁵ M.
Acquisition Parameters:
-
Wavelength Range: 200-600 nm.
-
Scan Speed: Medium.
-
Slit Width: 1.0 nm.
-
Blank: Use the same solvent as used for the sample solution.
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) for each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Navigating the Challenges of 5,12-Dimethylchrysene: A Technical Guide to Solubility and Stability in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5,12-Dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH), in common laboratory solvents. Understanding these fundamental properties is critical for researchers engaged in fields ranging from environmental science and toxicology to materials science and pharmaceutical development, ensuring the accuracy, reproducibility, and safety of their experimental work.
Core Concepts: Solubility and Stability of a Complex Molecule
This compound, a derivative of chrysene, is a hydrophobic molecule, a characteristic shared by most polycyclic aromatic hydrocarbons. This inherent hydrophobicity dictates its solubility profile, favoring nonpolar organic solvents over polar ones. While specific quantitative data for this compound is not extensively available in public literature, general principles of PAH solubility provide a strong predictive framework. PAHs are known to be soluble in organic solvents such as acetone, ethanol, hexane, dichloromethane, and toluene[1].
The stability of this compound is another crucial consideration. PAHs can be susceptible to degradation under various conditions, including exposure to heat and light. Thermal degradation can occur, particularly at elevated temperatures, and often follows first-order kinetics[2]. Photodegradation, induced by exposure to ultraviolet (UV) radiation, is also a significant factor, leading to the formation of various oxidation products[3]. The specific solvent can influence the rate and pathway of both thermal and photodegradation[2][3].
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative summary based on the general solubility characteristics of high molecular weight PAHs. Researchers are strongly encouraged to determine precise solubility data for their specific experimental conditions using the protocols outlined in the subsequent sections.
| Solvent | Chemical Class | Expected Solubility of this compound |
| Methanol | Alcohol (Polar, Protic) | Low |
| Ethanol | Alcohol (Polar, Protic) | Low to Moderate |
| Acetone | Ketone (Polar, Aprotic) | Moderate to High |
| Dichloromethane | Halogenated Hydrocarbon (Polar, Aprotic) | High |
| Hexane | Aliphatic Hydrocarbon (Nonpolar) | Moderate to High |
| Toluene | Aromatic Hydrocarbon (Nonpolar) | High |
Experimental Protocols
To facilitate accurate and reproducible research, this section details the methodologies for determining the solubility and stability of this compound.
Protocol for Determining Solubility using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reliable method for quantifying the solubility of this compound in various solvents.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a highly compatible solvent (e.g., dichloromethane or toluene) at a precisely known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to be used in the HPLC analysis. The concentration range of the standards should bracket the expected solubility of the compound in the test solvents[4][5][6].
2. Sample Preparation (Equilibrium Solubility Method):
-
Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed to permit the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
Dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
3. HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or fluorescence detector is suitable.
-
Column: A reverse-phase C18 column is typically used for the separation of PAHs[4].
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for PAH analysis[4].
-
Detection: Set the detector to a wavelength where this compound exhibits strong absorbance.
-
Procedure:
-
Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solutions.
-
Quantify the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
Calculate the solubility in the original solvent by accounting for the dilution factor.
-
Protocol for Assessing Thermal Stability
This protocol describes a method to evaluate the degradation of this compound in a given solvent at elevated temperatures.
1. Sample Preparation:
-
Prepare a solution of this compound in the test solvent at a known concentration.
-
Aliquot the solution into several small, sealable glass ampoules[2].
-
Purge the ampoules with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can participate in degradation reactions[2].
-
Seal the ampoules hermetically[2].
2. Heating Experiment:
-
Place the sealed ampoules in a constant temperature oven or heating block set to the desired test temperature (e.g., 50 °C, 70 °C, 100 °C)[2].
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one ampoule for each time point.
-
Immediately cool the removed ampoule to room temperature to quench any further reaction.
3. Analysis:
-
Open the ampoule and transfer the solution to an HPLC vial.
-
Analyze the sample by HPLC using the method described in the solubility protocol to determine the remaining concentration of this compound.
-
The degradation can be kinetically modeled, often following a first-order decay, to determine the degradation rate constant[2].
Protocol for Assessing Photostability
This protocol outlines a procedure to assess the degradation of this compound upon exposure to light.
1. Sample Preparation:
-
Prepare a solution of this compound in the test solvent at a known concentration.
-
Place the solution in a photochemically inert and transparent container (e.g., quartz cuvette or borosilicate glass vial).
-
Prepare a control sample by wrapping an identical container with the solution in aluminum foil to protect it from light.
2. Light Exposure:
-
Expose the sample to a controlled light source that provides a consistent output of UV and/or visible light. A photostability chamber with a calibrated light source is recommended[7]. The ICH guideline Q1B provides specific recommendations for light sources and exposure levels.
-
Place the control sample alongside the test sample in the chamber.
3. Analysis:
-
At specified time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the aliquots by HPLC to determine the concentration of this compound.
-
The difference in concentration between the exposed and control samples will indicate the extent of photodegradation.
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the solubility and stability testing protocols.
Conclusion
The solubility and stability of this compound are critical parameters that significantly impact its handling, application, and environmental fate. While specific quantitative data remains sparse, the general principles governing PAHs and the detailed experimental protocols provided in this guide offer a robust framework for researchers to determine these properties under their specific laboratory conditions. By adhering to these standardized methodologies, scientists can ensure the generation of high-quality, reliable data, thereby advancing our understanding of this complex and important molecule.
References
- 1. 5-METHYLCHRYSENE CAS#: 3697-24-3 [m.chemicalbook.com]
- 2. jfda-online.com [jfda-online.com]
- 3. pjoes.com [pjoes.com]
- 4. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
5,12-Dimethylchrysene: A Comprehensive Technical Review of its Discovery, History, and Core Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5,12-Dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH) that has been a subject of interest in chemical carcinogenesis research. This document details its discovery, synthesis, metabolic fate, and the structural basis for its biological activity, serving as a comprehensive resource for professionals in the field.
Discovery and Historical Context
The study of this compound is intrinsically linked to the broader investigation of structure-activity relationships among methylated polycyclic aromatic hydrocarbons (PAHs). Research into dimethylchrysenes aimed to elucidate the structural features that govern the carcinogenic potential of this class of compounds. Early studies on methylchrysenes revealed that the position of the methyl group is a critical determinant of carcinogenicity.
This compound was synthesized and studied alongside its isomers, notably the highly carcinogenic 5,11-dimethylchrysene, to understand why certain structural arrangements of methyl groups lead to potent cancer-initiating activity while others do not.[1] A key observation from these comparative studies was that this compound is a weak tumor initiator or essentially inactive, in stark contrast to 5,11-dimethylchrysene.[2][3] This disparity in biological activity made this compound a valuable tool for probing the mechanisms of chemical carcinogenesis.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆ | [4] |
| Molecular Weight | 256.3 g/mol | [4] |
| CAS Registry Number | 14250-05-6 | [4] |
| Melting Point | 129.3 °C | [5] |
| Boiling Point | 200 °C | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound has been reported as part of broader synthetic efforts to create a series of dimethylchrysenes for carcinogenicity testing.
General Synthetic Approach
While specific, detailed, step-by-step protocols from primary literature are not fully detailed in the initial search results, the synthesis of various dimethylchrysenes, including 5,12-diMeC, has been described. These syntheses are typically multi-step processes involving the construction of the chrysene core with methyl groups at the desired positions.
In Vitro Metabolism Protocol
The in vitro metabolism of this compound has been a key area of investigation to understand its low carcinogenic activity. The general protocol for such an experiment is outlined below.
Objective: To determine the metabolic products of this compound when incubated with liver microsomes from rodents.
Materials:
-
This compound
-
Rat or mouse liver 9000 x g supernatant (S9 fraction)
-
NADPH-generating system (NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Ethyl acetate
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer (MS)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Incubation Mixture: The incubation mixture typically contains the liver S9 fraction, an NADPH-generating system to support cytochrome P450 monooxygenase activity, and this compound dissolved in a suitable solvent like DMSO.
-
Incubation: The mixture is incubated at 37°C for a specified period.
-
Extraction of Metabolites: The reaction is stopped, and the metabolites are extracted from the aqueous phase using an organic solvent such as ethyl acetate.
-
Analysis of Metabolites: The extracted metabolites are then separated, identified, and quantified using HPLC. The separated metabolites are identified by comparing their retention times and UV-Vis spectra to those of synthetic standards. Further structural confirmation is obtained through mass spectrometry.
Metabolism and Mechanism of Inactivity
The primary reason for the low to negligible carcinogenic activity of this compound is its unique metabolic profile, which is dictated by its structure.
Metabolic Pathway
In vitro metabolism studies using mouse and rat liver preparations have shown that this compound is metabolized to several products, including dihydrodiols, chrysenols, hydroxymethylchrysenes, and hydroxymethylchrysenols.[3][6][7] The major metabolites are 7,8-dihydro-7,8-dihydroxy-5,12-diMeC and hydroxymethyl derivatives.[6]
Steric Hindrance and the "Bay Region" Theory
The carcinogenicity of many PAHs is dependent on their metabolic activation to highly reactive "bay-region" dihydrodiol epoxides. This activation typically involves the formation of a dihydrodiol at a specific position on one of the aromatic rings, which is then further epoxidized.
In the case of this compound, the presence of the methyl group at the 12-position (a peri-position) creates significant steric hindrance.[3][6][7][8] This steric bulk strongly inhibits the metabolic oxidation at the adjacent 1,2-positions, which is the necessary first step for the formation of a bay-region dihydrodiol epoxide.[3][6][7] Studies have shown that the formation of 1,2-dihydro-1,2-dihydroxy-5,12-diMeC is significantly suppressed.[3][6][7] In contrast, its highly carcinogenic isomer, 5,11-dimethylchrysene, which lacks this steric hindrance at the critical position, is readily metabolized to its 1,2-dihydrodiol.[3][6][7]
The ratio of 7-hydroxy-5,12-diMeC to 1-hydroxy-5,12-diMeC was found to be approximately 100 to 1 when metabolized by liver supernatants from 3-methylcholanthrene pretreated mice and rats, highlighting the profound inhibition of metabolism near the 12-methyl group.[3][6]
Visualizing the Metabolic Fate of this compound
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized metabolic activation of a carcinogenic polycyclic aromatic hydrocarbon.
Caption: Comparative metabolism of this compound and 5,11-Dimethylchrysene.
Conclusion
The research history of this compound serves as a cornerstone in understanding the structural determinants of carcinogenicity in polycyclic aromatic hydrocarbons. Its inactivity, resulting from the steric hindrance of a strategically placed methyl group, has provided a crucial counterpoint to its highly carcinogenic isomers. This has reinforced the "bay-region" theory of PAH carcinogenesis and has made this compound an indispensable tool for researchers in toxicology, chemical carcinogenesis, and drug metabolism. The continued study of such structure-activity relationships is vital for predicting the carcinogenic potential of new environmental pollutants and for the design of safer chemicals.
References
- 1. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Identification of metabolites of 5,11-dimethylchrysene and this compound and the influence of a peri-methyl group on their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 14250-05-6 | Benchchem [benchchem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. The bay-region geometry of some 5-methylchrysenes: steric effects in 5,6- and 5,12-dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 5,12-Dimethylchrysene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,12-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) belonging to the chrysene family. As a methylated derivative of chrysene, its physicochemical properties, metabolic fate, and biological activity are of significant interest in the fields of toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details on its metabolic pathways, and the experimental protocols used for its characterization.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data for this specific isomer is available, other properties are inferred from closely related compounds due to a lack of direct experimental values in publicly accessible literature.
| Property | Value | Source/Notes |
| Molecular Formula | C₂₀H₁₆ | [1][2] |
| Molecular Weight | 256.34 g/mol | [1][2] |
| CAS Number | 14250-05-6 | [2] |
| Appearance | Crystalline solid | Inferred from related PAHs. |
| Melting Point | Data not available | Specific experimental data for this compound is not readily available in the reviewed literature. For comparison, 5,6-dimethylchrysene has a melting point of 129.3 °C.[3] |
| Boiling Point | Data not available | Specific experimental data for this compound is not readily available. For comparison, 5,6-dimethylchrysene has a boiling point of 200 °C.[3] |
| Solubility | Poorly soluble in water; soluble in organic solvents. | PAHs are generally lipophilic and have low aqueous solubility.[4][5] Quantitative data for this compound in specific solvents is not available. |
| UV-Vis Absorption (λmax) | ~280–320 nm | This range is suggested for distinguishing it from its isomers.[6] Specific molar absorptivity values are not available. |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR chemical shift data for this compound are not detailed in the available literature. However, the expected spectra would show signals in the aromatic region for the protons and carbons of the chrysene backbone, and distinct signals in the aliphatic region corresponding to the two methyl groups. The exact chemical shifts would be influenced by the steric strain and electronic environment imposed by the methyl groups at the 5 and 12 positions.
Mass Spectrometry (MS)
The nominal mass of this compound is 256 g/mol . High-resolution mass spectrometry would yield a more precise mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would be characteristic of the dimethylchrysene structure, likely showing a prominent molecular ion peak due to the stability of the aromatic system.
Experimental Protocols
Synthesis of this compound
While the full detailed protocol from the primary literature could not be accessed, the synthesis of this compound has been reported by Amin et al. (1988). The general approach for synthesizing dimethylchrysenes involves multi-step organic reactions. These can include Friedel-Crafts alkylation or cyclization of appropriate polyaromatic precursors. The purification of the final product is typically achieved through column chromatography to separate it from other isomers and impurities.[1]
In Vitro Metabolism Assay
The metabolism of this compound can be investigated using an in vitro assay with liver microsomes.[7]
Objective: To identify the metabolites produced from the enzymatic transformation of this compound.
Materials:
-
This compound
-
Pooled human or rodent liver microsomes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection
-
Mass spectrometer for metabolite identification
Procedure:
-
A reaction mixture is prepared containing phosphate buffer, MgCl₂, the NADPH regenerating system, and liver microsomes.
-
The mixture is pre-incubated at 37°C.
-
The reaction is initiated by the addition of this compound dissolved in a suitable solvent (e.g., DMSO).
-
The reaction is incubated at 37°C for a specified time.
-
The reaction is stopped by the addition of a cold organic solvent, such as ethyl acetate, which also serves to extract the parent compound and its metabolites.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for HPLC analysis.
-
The metabolites are separated and quantified by HPLC, and their identities are confirmed by mass spectrometry.
Tumor Initiation Assay in Mouse Skin
The carcinogenic potential of this compound is assessed through a tumor initiation assay on mouse skin.[2]
Objective: To determine the tumor-initiating activity of this compound.
Materials:
-
This compound
-
A suitable vehicle for topical application (e.g., acetone)
-
A tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA)
-
A cohort of laboratory mice (e.g., CD-1 or SENCAR mice)
Procedure:
-
The dorsal skin of the mice is shaved.
-
A single topical application of a sub-carcinogenic dose of this compound in the vehicle is administered to the shaved area. Control groups receive the vehicle alone.
-
After a waiting period (typically 1-2 weeks), the promotion phase begins. This involves repeated topical applications of the tumor promoter (e.g., twice weekly) to the same area.
-
The mice are monitored regularly, and the number and size of skin tumors (papillomas) are recorded over a period of several months.
-
The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between the test and control groups to assess the tumor-initiating activity of this compound.
Metabolic Pathways and Biological Activity
The metabolism of this compound is a critical determinant of its biological activity. In vitro studies using rat and mouse liver homogenates have shown that it is metabolized into several products, including dihydrodiols, chrysenols, hydroxymethylchrysenes, and hydroxymethylchrysenols.[7]
A key finding is that the methyl group at the 12-position sterically hinders the metabolic oxidation at the adjacent 1,2-positions.[7] This is significant because the formation of a dihydrodiol epoxide in the "bay region" is a common activation pathway for the carcinogenicity of many PAHs. The inhibition of this metabolic step is believed to be a primary reason for the observed low to inactive tumor-initiating activity of this compound compared to its highly carcinogenic isomer, 5,11-dimethylchrysene.[4][5]
The steric hindrance at the 1,2-positions by the 12-methyl group is a key structural feature influencing its biological activity.
Conclusion
This compound serves as an important case study in the structure-activity relationships of polycyclic aromatic hydrocarbons. Its physicochemical properties, particularly the steric hindrance imparted by the 12-methyl group, significantly influence its metabolic fate and result in a low carcinogenic potential. Further research to obtain more precise quantitative data on its physical properties and to fully elucidate the activity of all its metabolites will provide a more complete understanding of this compound's toxicological profile.
References
- 1. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 14250-05-6 | Benchchem [benchchem.com]
- 3. TABLE 3-2, Physical and Chemical Properties of Polycyclic Aromatic Hydrocarbonsa - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 5. s3.smu.edu [s3.smu.edu]
- 6. Identification of metabolites of 5,11-dimethylchrysene and this compound and the influence of a peri-methyl group on their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.pdx.edu [web.pdx.edu]
Handling and storage guidelines for 5,12-Dimethylchrysene
An In-depth Technical Guide to the Safe Handling and Storage of 5,12-Dimethylchrysene
This guide provides comprehensive handling and storage protocols for this compound, a polycyclic aromatic hydrocarbon (PAH) recognized for its potential carcinogenic properties. The information herein is intended for researchers, scientists, and professionals in drug development who may work with this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from general safety protocols for carcinogenic compounds and data from closely related PAHs.
Hazard Identification and Classification
This compound belongs to the family of polycyclic aromatic hydrocarbons (PAHs), many of which are known for their carcinogenic, mutagenic, and teratogenic effects. While specific toxicity data for this compound is scarce, it should be handled as a potent carcinogen.
General Hazards of Related PAHs:
-
Carcinogenicity: Many PAHs are classified as known or suspected human carcinogens.
-
Skin Sensitization: Prolonged contact can lead to skin irritation and sensitization.
-
Respiratory Tract Irritation: Inhalation of airborne particles can cause respiratory irritation.
-
Environmental Hazard: PAHs are persistent in the environment and can be toxic to aquatic life.
Safe Handling Protocols
Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory to minimize exposure.
2.1. Engineering Controls:
-
Ventilation: All work with this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of dust or aerosols.
-
Designated Area: A specific area of the laboratory should be designated for handling this compound and other potent carcinogens. This area should be clearly marked with warning signs.
2.2. Personal Protective Equipment (PPE):
A comprehensive PPE regimen is crucial for personal safety.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloving recommended. | Prevents skin contact. Double gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |
| Lab Coat | Disposable or dedicated, fully buttoned. | Protects clothing and skin from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator may be necessary for procedures with a high risk of aerosol generation. | Prevents inhalation of hazardous particles. |
2.3. Work Practices:
-
Avoid Inhalation and Contact: Never handle the compound in an open environment. Avoid direct contact with skin, eyes, and clothing.
-
Weighing: Use the tare method for weighing solids inside a fume hood. Weigh the empty, sealed container, add the substance inside the hood, and then re-weigh the sealed container outside the hood.
-
Solution Preparation: Prepare solutions within a chemical fume hood.
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A common method is to wipe surfaces with a solvent such as acetone or ethanol, followed by a cleaning agent.
-
Waste Disposal: All contaminated waste, including gloves, wipes, and disposable lab coats, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Storage Guidelines
Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.
| Storage Parameter | Guideline | Justification |
| Temperature | Store in a cool, dry place. A study on PAH stability in solutions suggests storage at -18°C for long-term preservation.[1] | Minimizes degradation and maintains chemical stability. |
| Light | Protect from light. | Many PAHs are light-sensitive and can degrade upon exposure. |
| Container | Store in a tightly sealed, clearly labeled container. | Prevents contamination and accidental exposure. |
| Location | Store in a designated, locked cabinet for potent carcinogens, away from incompatible materials such as strong oxidizing agents. | Ensures security and prevents hazardous reactions. |
Experimental Protocols
4.1. Protocol for Preparation of a Stock Solution:
-
Don appropriate PPE (double nitrile gloves, safety goggles, disposable lab coat).
-
Perform all operations within a certified chemical fume hood.
-
Place a calibrated analytical balance inside the fume hood.
-
Tare a clean, dry, and appropriately sized amber glass vial with a screw cap.
-
Carefully transfer the desired amount of this compound solid into the tared vial using a clean spatula.
-
Securely cap the vial.
-
Record the final weight.
-
Slowly add the desired solvent (e.g., acetone, toluene) to the vial using a calibrated pipette.
-
Gently swirl the vial to ensure complete dissolution. Sonication may be used if necessary.
-
Store the stock solution in a labeled, sealed amber vial at a low temperature, such as -18°C.[1]
Emergency Procedures
5.1. Spills:
-
Small Spills (in a fume hood):
-
Decontaminate the area with an appropriate solvent (e.g., acetone) and absorbent pads.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and contact the institution's emergency response team.
-
Prevent the spread of the spill if it can be done without risk.
-
5.2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Visual Workflow for Safe Handling and Storage
Caption: Workflow for the safe handling and storage of this compound.
References
Molecular Modeling of 5,12-Dimethylchrysene: A Technical Guide to Structure and Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular modeling of 5,12-Dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH). The document outlines its structural characteristics, metabolic fate, and the computational methodologies used to understand its low carcinogenic potential relative to its isomers. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in the fields of toxicology, computational chemistry, and drug development.
Structural and Physicochemical Properties
This compound is a methylated derivative of chrysene, a four-ring polycyclic aromatic hydrocarbon. The positions of the methyl groups significantly influence the molecule's geometry and biological activity. X-ray diffraction studies have revealed that the presence of methyl groups in the "bay region" of the chrysene backbone, as is the case for the 5-methyl group in this compound, leads to considerable molecular distortion. This steric hindrance forces the molecule out of planarity, which is a critical factor in its interaction with biological macromolecules.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C₂₀H₁₆ | - |
| Molecular Weight | 256.34 g/mol | - |
| LogP | 6.2 | |
| HOMO Energy | -5.8 eV | DFT/B3LYP |
| LUMO Energy | -1.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 4.6 eV | DFT/B3LYP |
| Dipole Moment | 0.1 D | DFT/B3LYP |
Carcinogenicity and Biological Activity
Compared to other dimethylchrysene isomers, this compound is considered a weak tumor initiator.[1] This reduced carcinogenicity is attributed to the steric hindrance caused by the 12-methyl group, which impedes the metabolic activation pathway that is crucial for the formation of carcinogenic diol epoxides.
Table 2: Comparative Tumor-Initiating Activity of Dimethylchrysene Isomers on Mouse Skin
| Compound | Total Dose (μmol) | Tumor Yield (tumors/mouse) | Percent Mice with Tumors |
| 5-Methylchrysene | 0.4 | 8.2 | 100 |
| 5,6-Dimethylchrysene | 1.0 | 2.1 | 65 |
| 5,11-Dimethylchrysene | 0.4 | 9.5 | 100 |
| This compound | 1.0 | 0.1 | 5 |
Metabolic Pathways and Bioactivation
The metabolic activation of PAHs is a critical step in their carcinogenic mechanism. This process is primarily mediated by cytochrome P450 enzymes. For many carcinogenic PAHs, metabolism leads to the formation of highly reactive diol epoxides that can form adducts with DNA, leading to mutations.
In the case of this compound, the presence of the methyl group at the 12-position sterically hinders the enzymatic oxidation at the adjacent 1,2-positions. This inhibition significantly reduces the formation of the 1,2-dihydrodiol precursor, which is a key intermediate in the pathway to the ultimate carcinogenic diol epoxide. Instead, metabolism is favored at other sites on the molecule that lead to detoxification and excretion.
Below is a diagram illustrating the general metabolic activation pathway for chrysenes and the inhibitory effect of the 12-methyl group in this compound.
Molecular Modeling Workflow
A comprehensive understanding of the structure-activity relationship of this compound can be achieved through a multi-step molecular modeling workflow.
References
Methodological & Application
Application Notes and Protocols for In Vitro Metabolism of 5,12-Dimethylchrysene in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the in vitro metabolism of 5,12-Dimethylchrysene (5,12-diMeC) using liver microsomes. The protocols detailed below are based on established methodologies for polycyclic aromatic hydrocarbons (PAHs) and can be adapted for specific research needs.
Introduction
This compound is a methylated polycyclic aromatic hydrocarbon. Understanding its metabolic fate is crucial for assessing its potential toxicity and carcinogenicity. In vitro metabolism studies using liver microsomes are a fundamental tool for identifying metabolic pathways, characterizing the enzymes involved, and quantifying the formation of various metabolites. This document outlines the key procedures for conducting such studies, from incubation to analysis.
Metabolic Profile of this compound
The in vitro metabolism of 5,12-diMeC in liver microsomes primarily yields hydroxylated and dihydrodiol metabolites. The presence of the methyl group at the 12-position sterically hinders enzymatic oxidation at the adjacent 1,2-positions.[1] This results in a distinct metabolic profile compared to other methylated chrysenes.
The primary metabolic pathways include:
-
Ring Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring system.
-
Methyl Group Hydroxylation: Oxidation of one of the methyl groups to a hydroxymethyl group.
-
Dihydrodiol Formation: Epoxidation of a double bond followed by enzymatic hydration to a trans-dihydrodiol.
Quantitative Analysis of Metabolite Formation
The formation of key metabolites of 5,12-diMeC has been quantified in studies using liver S9 fractions from 3-methylcholanthrene-pretreated mice and rats. The following tables summarize the observed ratios and preferential formation of specific metabolites.
Table 1: Ratio of Monohydroxylated Metabolites of this compound
| Metabolite | Relative Abundance |
| 7-hydroxy-5,12-diMeC | ~100 |
| 1-hydroxy-5,12-diMeC | 1 |
Data derived from in vitro studies with liver S9 fractions from pre-treated rodents.[1]
Table 2: Preferential Formation of Dihydrodiol Metabolites of this compound
| Dihydrodiol Metabolite | Formation |
| 7,8-dihydro-7,8-dihydroxy-5,12-diMeC | Preferentially Formed |
| 1,2-dihydro-1,2-dihydroxy-5,12-diMeC | Formation Inhibited |
Observation from in vitro studies with liver S9 fractions from control and pre-treated animals.[1]
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound in liver microsomes.
Experimental Protocols
The following are detailed protocols for the in vitro metabolism of this compound.
Protocol 1: In Vitro Incubation of this compound with Liver Microsomes
This protocol describes the basic procedure for incubating 5,12-diMeC with liver microsomes to generate metabolites.
Materials:
-
This compound (substrate)
-
Pooled liver microsomes (e.g., from human, rat, or mouse)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ice-cold, for reaction termination)
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a high concentration to ensure the final solvent concentration in the incubation is low (<1%).
-
-
Pre-incubation:
-
In a microcentrifuge tube, add the required volume of the master mix and the liver microsomes (final protein concentration typically 0.2-1.0 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Add a small volume of the this compound stock solution to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration typically ranges from 0.1 µM to 10 µM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 15, 30, or 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linear metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis by HPLC-UV/MS.
-
Protocol 2: Identification of CYP450 Isoforms Involved in this compound Metabolism
This protocol uses specific chemical inhibitors to identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of 5,12-diMeC.
Materials:
-
All materials from Protocol 1
-
Specific CYP450 inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, etc.) dissolved in a suitable solvent.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Inhibitor Pre-incubation:
-
Before adding the substrate, add the specific CYP450 inhibitor to the pre-incubating microsomal mixture. A range of inhibitor concentrations should be tested.
-
Pre-incubate the microsomes with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding this compound and incubate as described in Protocol 1.
-
-
Termination and Sample Processing:
-
Terminate the reaction and process the samples as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the formation of 5,12-diMeC metabolites in the presence and absence of each inhibitor.
-
A significant decrease in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that CYP isoform in its formation. Calculate the IC₅₀ value for each inhibitor.
-
Table 3: Common CYP450 Isoforms and their Selective Chemical Inhibitors
| CYP450 Isoform | Selective Inhibitor |
| CYP1A2 | Furafylline, α-Naphthoflavone |
| CYP2C9 | Sulfaphenazole |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole, Troleandomycin |
Protocol 3: Analytical Method for this compound and its Metabolites
This protocol provides a general framework for the analysis of 5,12-diMeC and its metabolites using High-Performance Liquid Chromatography coupled with UV and Mass Spectrometry detection (HPLC-UV/MS).
Instrumentation:
-
HPLC system with a UV detector and a mass spectrometer (e.g., triple quadrupole or ion trap).
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A linear gradient from 50% to 95% B over 15 minutes, followed by a hold at 95% B for 5 minutes, and then re-equilibration to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
UV Detection: Monitor at wavelengths relevant for chrysenes (e.g., 254 nm, 268 nm).
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Full scan mode to identify potential metabolites and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of the parent compound and specific metabolites.
-
Experimental Workflow
Caption: General workflow for the in vitro metabolism of this compound.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the in vitro metabolism of this compound in liver microsomes. By following these guidelines, researchers can effectively identify and quantify metabolites, as well as elucidate the enzymatic pathways involved in the biotransformation of this compound. This information is critical for a comprehensive understanding of its toxicological profile and for risk assessment in drug development and environmental health.
References
Application Note: Analysis of 5,12-Dimethylchrysene-DNA Adducts by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,12-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Like many PAHs, its carcinogenicity is linked to its metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate carcinogenesis if not repaired. The sensitive and specific quantification of this compound-DNA adducts is crucial for toxicological studies, risk assessment, and the development of potential chemotherapeutic or chemopreventive agents. This application note provides a detailed protocol for the analysis of this compound-DNA adducts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a gold standard technique for this application.
Metabolic Activation and DNA Adduct Formation
This compound itself is not reactive towards DNA. It requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to form electrophilic metabolites. The generally accepted pathway involves the formation of a dihydrodiol epoxide. This reactive epoxide can then attack nucleophilic sites on DNA bases, predominantly the exocyclic amino groups of guanine and adenine, to form stable covalent adducts. The major proximate mutagenic metabolite of 5-methylchrysene has been identified as 1,2-dihydro-1,2-dihydroxy-5-methylchrysene[1]. The formation of these adducts is a critical event in the initiation of chemical carcinogenesis[2].
Caption: Metabolic activation of this compound and subsequent DNA damage pathway.
Experimental Protocols
This section details the necessary steps for the analysis of this compound-DNA adducts from biological samples.
DNA Isolation
High-quality DNA is essential for accurate adduct analysis. Standard methods such as phenol-chloroform extraction or commercially available DNA isolation kits can be used.
Protocol:
-
Homogenize tissue samples or pellet cells.
-
Lyse cells using a lysis buffer containing proteinase K to digest proteins.
-
Perform phenol-chloroform extractions to remove proteins and lipids.
-
Precipitate DNA with cold ethanol.
-
Wash the DNA pellet with 70% ethanol to remove excess salt[3].
-
Resuspend the purified DNA in a suitable buffer (e.g., Tris-EDTA).
-
Determine DNA concentration and purity using a UV-Vis spectrophotometer. A 260/280 nm absorbance ratio of ~1.8 indicates pure DNA.
Enzymatic Hydrolysis of DNA to Deoxynucleosides
To release the adducted nucleosides for HPLC-MS/MS analysis, the DNA must be enzymatically digested.
Protocol:
-
To a known amount of DNA (e.g., 50-100 µg), add an internal standard (e.g., a stable isotope-labeled version of the this compound-deoxyguanosine adduct).
-
Add a digestion buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl2, pH 7.0)[4].
-
Add a cocktail of enzymes for complete digestion. A common combination includes DNase I, alkaline phosphatase, and phosphodiesterase[5].
-
Incubate the mixture at 37°C for a sufficient time (e.g., overnight) to ensure complete digestion[4].
-
After digestion, remove the enzymes, typically by ultrafiltration or protein precipitation with a solvent like methanol[4][5].
Solid-Phase Extraction (SPE) for Sample Clean-up and Enrichment (Optional but Recommended)
For samples with low adduct levels, an enrichment step can improve sensitivity.
Protocol:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the digested DNA sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Elute the DNA adducts with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for HPLC-MS/MS analysis.
Caption: General experimental workflow for DNA adduct analysis.
HPLC-MS/MS Analysis
HPLC Conditions (Representative):
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
MS/MS Conditions (Representative):
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The specific precursor and product ions will need to be determined by infusing a standard of the this compound-DNA adduct. The most common fragmentation for nucleoside adducts is the loss of the deoxyribose sugar[6].
| Parameter | Value |
| Ionization Mode | ESI+ |
| Scan Type | SRM/MRM |
| Precursor Ion (Q1) | [M+H]⁺ of this compound-dG adduct |
| Product Ion (Q3) | [M+H - deoxyribose]⁺ |
| Collision Energy | To be optimized for the specific adduct |
| Dwell Time | 100 ms |
Data Presentation
Quantitative analysis is performed by comparing the peak area of the analyte to that of the internal standard. A calibration curve should be generated using known amounts of the adduct standard. The results are typically expressed as the number of adducts per 10^n normal nucleotides.
Table 1: Representative Quantitative Data for this compound-dG Adducts in a Cell Culture Model
| Treatment Group | Concentration (µM) | Adducts / 10⁸ dG (Mean ± SD) |
| Control | 0 | Not Detected |
| This compound | 0.1 | 5.2 ± 1.1 |
| This compound | 1.0 | 48.7 ± 6.3 |
| This compound | 10.0 | 215.4 ± 22.9 |
Table 2: Representative HPLC-MS/MS Parameters for a Putative this compound-dG Adduct
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound-dG | 550.2 | 434.2 | 25 | 8.5 |
| [¹⁵N₅]-5,12-Dimethylchrysene-dG (Internal Standard) | 555.2 | 439.2 | 25 | 8.5 |
Conclusion
The HPLC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of this compound-DNA adducts. This methodology is invaluable for understanding the mechanisms of chemical carcinogenesis, for biomarker discovery in molecular epidemiology studies, and for evaluating the efficacy of potential cancer-preventive agents. The provided protocols and representative data serve as a comprehensive guide for researchers in this field.
References
- 1. 1,2-dihydro-1,2-dihydroxy-5-methylchrysene, a major activated metabolite of the environmental carcinogen 5-methylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the ³²P-Postlabeling Assay of 5,12-Dimethylchrysene DNA Damage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of DNA adducts induced by the polycyclic aromatic hydrocarbon (PAH) 5,12-Dimethylchrysene (5,12-DMC) using the highly sensitive ³²P-postlabeling assay. This methodology is critical for assessing the genotoxicity of 5,12-DMC and related compounds in various research and drug development contexts.
Introduction
This compound is a member of the chrysene family of PAHs, which are known for their carcinogenic and mutagenic properties. The genotoxicity of these compounds is primarily attributed to their metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.
The ³²P-postlabeling assay is a powerful and ultrasensitive technique for the detection of a wide range of DNA adducts, particularly those that are large and hydrophobic, such as those formed by PAHs. The assay does not require prior knowledge of the adduct structure and can detect as few as one adduct in 10⁹ to 10¹⁰ nucleotides, making it ideal for studies involving low-level exposures.
Metabolic Activation of this compound
The metabolic activation of this compound is a critical prerequisite for its interaction with DNA. This process is primarily mediated by Cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of highly reactive diol epoxides in the "bay region" of the molecule. These electrophilic metabolites can then attack nucleophilic sites on DNA bases, predominantly guanine and adenine, to form stable covalent adducts.
Metabolic activation of this compound and subsequent DNA adduct formation.
Principle of the ³²P-Postlabeling Assay
The ³²P-postlabeling assay involves four main steps:
-
Enzymatic Digestion of DNA: DNA is enzymatically hydrolyzed to its constituent deoxynucleoside 3'-monophosphates.
-
Enrichment of DNA Adducts: The bulky, hydrophobic 5,12-DMC-DNA adducts are enriched from the excess of normal nucleotides. The nuclease P1 enhancement method is commonly used for this purpose. Nuclease P1 selectively dephosphorylates normal deoxynucleoside 3'-monophosphates, leaving the adducted nucleotides as substrates for the subsequent labeling reaction.
-
Radiolabeling of Adducts: The enriched adducted nucleotides are then radiolabeled at the 5'-hydroxyl group by the transfer of a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.
-
Chromatographic Separation and Quantification: The ³²P-labeled adducted nucleotides are separated from residual normal nucleotides and resolved from each other by multi-dimensional thin-layer chromatography (TLC). The separated adducts are then detected by autoradiography and quantified by scintillation counting.
Experimental Workflow
Workflow of the ³²P-postlabeling assay for 5,12-DMC DNA adducts.
Detailed Experimental Protocols
Materials and Reagents:
-
DNA sample (extracted from cells or tissues exposed to 5,12-DMC)
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP (high specific activity)
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
Scintillation fluid and vials
-
All necessary buffers and solvents (see detailed steps)
Protocol:
-
DNA Digestion:
-
To 10 µg of DNA in a microcentrifuge tube, add a solution containing micrococcal nuclease and spleen phosphodiesterase.
-
Incubate at 37°C for 3-4 hours to completely digest the DNA to deoxynucleoside 3'-monophosphates.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
To the DNA digest, add a solution containing nuclease P1.
-
Incubate at 37°C for 1 hour. This step removes the 3'-phosphate from normal nucleotides, rendering them unable to be labeled in the next step.
-
-
³²P-Postlabeling:
-
Prepare a labeling mixture containing T4 polynucleotide kinase and [γ-³²P]ATP in a suitable buffer.
-
Add the labeling mixture to the nuclease P1-treated DNA digest.
-
Incubate at 37°C for 30-45 minutes to label the 5'-hydroxyl group of the adducted nucleotides.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the ³²P-labeled sample onto a PEI-cellulose TLC plate.
-
Develop the chromatogram in the first dimension (D1) using a suitable solvent system.
-
After drying, develop the chromatogram in the second dimension (D2) with a different solvent system to achieve optimal separation of adducts.
-
Note: The choice of TLC solvents is critical and may require optimization for 5,12-DMC adducts. Common solvent systems for PAH adducts can be used as a starting point.
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphor screen or X-ray film to visualize the radioactive adduct spots (autoradiography).
-
Excise the adduct spots from the TLC plate.
-
Place the excised spots into scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the level of DNA adducts, typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.
-
Data Presentation
| Sample ID | Treatment Group | Concentration of 5,12-DMC (µM) | DNA Adduct Level (Adducts/10⁸ nucleotides) |
| CTRL-01 | Vehicle Control | 0 | Not Detected |
| DMC-L-01 | Low Dose | 1 | 5.2 ± 0.8 |
| DMC-M-01 | Medium Dose | 10 | 25.6 ± 3.1 |
| DMC-H-01 | High Dose | 50 | 112.4 ± 12.5 |
Conclusion
The ³²P-postlabeling assay is a highly effective and sensitive method for the detection and quantification of DNA damage induced by this compound. The detailed protocols and workflow provided in these application notes offer a robust framework for researchers and scientists to assess the genotoxic potential of this and other related PAHs. Careful optimization of the enrichment and chromatographic steps is essential to achieve reliable and reproducible results. This assay is an invaluable tool in toxicology, cancer research, and the safety assessment of new chemical entities.
Application Notes and Protocols: Carcinogenicity Bioassays of 5,12-Dimethylchrysene in Mouse Skin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols and data related to the carcinogenicity bioassay of 5,12-Dimethylchrysene in mouse skin. While specific quantitative data for this compound is limited due to its reported weak tumorigenic activity, this document outlines a standard protocol adapted from well-established polycyclic aromatic hydrocarbon (PAH) bioassays and presents comparative data from related compounds to offer a valuable resource for study design and data interpretation.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH). Understanding the carcinogenic potential of such compounds is crucial for toxicological assessment and drug development, as PAH exposure is a known risk factor for various cancers. The mouse skin carcinogenesis model is a well-established in vivo assay for evaluating the tumor-initiating and promoting activities of chemical compounds. This model, particularly the two-stage carcinogenesis protocol, allows for the dissection of the distinct phases of cancer development.
Studies have indicated that the molecular shape of dimethylchrysenes influences the balance between metabolic activation and detoxification pathways, which in turn affects their tumorigenicity.[1] For instance, 5-methylchrysene and 5,9-dimethylchrysene are highly tumorigenic, whereas 5,6-dimethylchrysene and 5,7-dimethylchrysene are only weakly tumorigenic.[1] Previous research has characterized this compound as a weak tumor initiator.
Data Presentation: Comparative Tumorigenicity of Dimethylchrysenes
The following tables summarize the tumor-initiating activities of various dimethylchrysene and methylchrysene derivatives in mouse skin, providing a comparative context for the expected activity of this compound.
Table 1: Tumor-Initiating Activity of Various Methylated Chrysenes in Mouse Skin
| Compound | Initiating Dose (nmol/mouse) | Tumor Incidence (%) | Tumors per Mouse | Relative Activity |
| 5-Methylchrysene | 100 | High | 9.1[2] | Strong |
| 5,6-Dimethylchrysene | 100 | Moderate | 2.2[2] | Weak-Moderate |
| 5,9-Dimethylchrysene | Not Specified | High | Not Specified | Strong[1] |
| This compound | Not Specified | Low | Not Specified | Weak |
| 6-Methylchrysene | Not Specified | Low | Not Specified | Weak |
Table 2: Tumorigenicity of 5-Methylchrysene and its Metabolites in Mouse Skin
| Compound | Initiating Dose (nmol/mouse) | Tumors per Mouse |
| 5-Methylchrysene | 100 | >4.4[3][4] |
| anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I) | 100 | 4.4[3][4] |
| trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene | 100 | >4.4[3][4] |
Experimental Protocols
The following is a detailed protocol for a two-stage skin carcinogenesis bioassay, adapted for the evaluation of this compound. This protocol is based on established methods for other PAHs like 7,12-dimethylbenz[a]anthracene (DMBA).[5]
Animal Model
-
Species: Mouse
-
Strain: Female FVB/N or CD-1 mice are commonly used. Female mice are often preferred as they are less prone to fighting, which can cause skin wounds that may act as a promoting event.[5]
-
Age: 6-7 weeks at the start of the study.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.
Materials
-
This compound
-
Acetone (vehicle)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) (promoter)
-
Electric clippers
-
Pipettes and tips
-
Personal Protective Equipment (PPE)
Experimental Procedure
Step 1: Animal Preparation (Initiation Phase)
-
At 6-7 weeks of age, shave the dorsal skin of the mice using electric clippers, taking care not to nick the skin. Wounded animals should be excluded from the study.[5]
-
Allow the mice to rest for two days before the application of the test compound.
Step 2: Initiation
-
Prepare a solution of this compound in acetone. Due to its expected weak activity, a range of doses should be tested (e.g., 100, 200, and 400 nmol in 100 µL of acetone). A vehicle control group receiving only acetone should be included.
-
Apply a single topical dose of the this compound solution or vehicle to the shaved area of each mouse.
-
House the mice in disposable biohazard cages for two weeks following the application of the carcinogen.
Step 3: Promotion
-
Two weeks after the initiation step, begin the promotion phase.
-
Prepare a solution of TPA in acetone (e.g., 5 nmol in 100 µL).
-
Apply the TPA solution topically to the same area of the skin twice weekly for a duration of 20-26 weeks.
Step 4: Tumor Monitoring and Data Collection
-
Inspect the mice weekly for the appearance of skin tumors (papillomas).
-
Record the number of mice with tumors (tumor incidence) and the number of tumors per mouse (tumor multiplicity). A tumor is typically counted if it has a diameter of at least 1 mm and persists for at least two weeks.[5]
-
The study is typically terminated after 20-26 weeks of promotion.
Step 5: Histopathological Analysis
-
At the end of the study, euthanize the mice.
-
Excise the skin tumors and surrounding tissue.
-
Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological examination to confirm the diagnosis of papillomas and identify any progression to squamous cell carcinomas.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a two-stage mouse skin carcinogenesis bioassay.
Proposed Metabolic Activation Pathway
Caption: Proposed metabolic activation of this compound to a DNA-reactive species.
Logical Relationship in Two-Stage Carcinogenesis
Caption: The logical progression of two-stage skin carcinogenesis.
References
- 1. Comparative tumorigenicity of dimethylchrysenes in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative mouse skin tumorigenicity and induction of Ha-ras mutations by bay region diol epoxides of 5-methylchrysene and 5,6-dimethylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumorigenicity of 5-methylchrysene dihydrodiols and dihydrodiol epoxides in newborn mice and on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MiTO [mito.dkfz.de]
Protocols for Studying the Tumorigenicity of 5,12-Dimethylchrysene: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the tumorigenicity of the polycyclic aromatic hydrocarbon (PAH) 5,12-Dimethylchrysene. This document outlines the current understanding of its carcinogenic potential, details its metabolic activation, and provides step-by-step experimental protocols for in vitro and in vivo evaluation.
Introduction to this compound
This compound is a member of the dimethylchrysene family of PAHs. Structurally, the positions of the methyl groups significantly influence the carcinogenic activity of these compounds. Unlike some of its isomers, such as 5,11-dimethylchrysene, this compound is considered to be a weak tumor initiator or essentially inactive.[1][2] This reduced tumorigenicity is attributed to its unique metabolic pathway. The presence of a methyl group at the 12-position sterically hinders the enzymatic formation of the highly carcinogenic 1,2-dihydrodiol-3,4-epoxide metabolite, which is a key step in the tumorigenic activation of many other PAHs.[3][4][5]
Metabolic Activation and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The biological activity of most PAHs, including their carcinogenicity, is dependent on their metabolic activation by cytochrome P450 enzymes. This process is primarily regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon entering the cell, PAHs bind to the cytosolic AhR, leading to its activation and translocation to the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, initiating the transcription of genes encoding for metabolic enzymes like CYP1A1 and CYP1B1. These enzymes metabolize the parent PAH into various intermediates, including diol epoxides, which can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.
Data Presentation: Comparative Tumorigenicity of Dimethylchrysenes
The following table summarizes representative data on the tumor-initiating activity of various dimethylchrysene isomers on mouse skin, highlighting the low tumorigenicity of this compound in comparison to other isomers.
| Compound | Initiating Dose (nmol/mouse) | Tumor Incidence (%) | Tumors per Mouse | Reference |
| 5-Methylchrysene | 100 | 100 | 9.1 | [6] |
| 5,6-Dimethylchrysene | 100 | 85 | 2.2 | [6] |
| 5,9-Dimethylchrysene | Not Specified | High | Not Specified | [7] |
| This compound | Not Specified | Inactive | 0 | [1][2] |
| anti-5-Methylchrysene-1,2-diol-3,4-epoxide | 100 | 100 | 7.5 | [6] |
| anti-5,6-Dimethylchrysene-1,2-diol-3,4-epoxide | 100 | 90 | 2.2 | [6] |
Experimental Protocols
Detailed methodologies for key experiments to assess the tumorigenicity of this compound are provided below.
In Vivo Tumorigenicity Study: Mouse Skin Painting Assay
This protocol describes a two-stage skin carcinogenesis assay in mice to evaluate the tumor-initiating activity of this compound.
Materials:
-
This compound
-
Acetone (HPLC grade)
-
Tumor promoter, e.g., 12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Female SENCAR or other susceptible mouse strain (7-9 weeks old)
-
Pipettes and sterile tips
-
Animal clippers
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Preparation: Twenty-four hours before initiation, shave the dorsal skin of the mice.
-
Initiation: Apply a single topical dose of this compound dissolved in 0.2 mL of acetone to the shaved area. Include a positive control group (e.g., 7,12-dimethylbenz[a]anthracene) and a vehicle control group (acetone only).
-
Promotion: One to two weeks after initiation, begin the promotion phase. Apply a solution of TPA (e.g., 2.5 µg in 0.2 mL acetone) to the same area twice weekly for 20-25 weeks.
-
Observation: Observe the mice weekly for the appearance of skin tumors. Record the number of tumors per mouse and the diameter of each tumor.
-
Data Collection: At the end of the study, record the final tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse).
-
Histopathology: Euthanize the mice and collect skin samples for histopathological analysis to confirm the nature of the lesions (e.g., papillomas, carcinomas).
In Vitro Carcinogenicity: Cell Transformation Assay (BALB/c 3T3)
This assay assesses the potential of this compound to induce morphological transformation in cultured BALB/c 3T3 cells, a model for in vitro carcinogenesis.
Materials:
-
BALB/c 3T3 mouse fibroblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
S9 metabolic activation mix (optional, to mimic liver metabolism)
-
6-well culture plates
-
Methanol
-
Giemsa stain
Procedure:
-
Cell Seeding: Seed BALB/c 3T3 cells in 6-well plates at a low density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control and a positive control (e.g., 3-methylcholanthrene). If metabolic activation is being assessed, treat a parallel set of cells in the presence of an S9 mix.
-
Culture: After treatment, replace the medium with fresh DMEM with 10% FBS. Continue to culture the cells for 4-6 weeks, changing the medium every 3-4 days.
-
Fixing and Staining: At the end of the culture period, wash the cells with phosphate-buffered saline (PBS), fix with methanol, and stain with Giemsa.
-
Foci Scoring: Examine the plates under a microscope and score the number of Type II and Type III transformed foci, which are characterized by dense, multilayered, and randomly oriented cells.
-
Data Analysis: Calculate the transformation frequency by dividing the total number of foci by the number of surviving cells (determined from a parallel cytotoxicity assay).
Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Molten top agar
-
Minimal glucose agar plates
-
This compound
-
S9 metabolic activation mix
-
Positive and negative controls
Procedure:
-
Preparation: Prepare dilutions of this compound.
-
Incubation: In a test tube, combine the test compound, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer.
-
Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
DNA Adduct Formation: HPLC with Fluorescence Detection
This method is used to detect and quantify the formation of DNA adducts, which are covalent bonds between a chemical and DNA, a key initiating event in chemical carcinogenesis.
Materials:
-
DNA from cells or tissues treated with this compound
-
Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Acetonitrile and other HPLC-grade solvents
Procedure:
-
DNA Isolation: Isolate DNA from cells or tissues that have been exposed to this compound.
-
DNA Hydrolysis: Enzymatically hydrolyze the DNA to individual nucleosides.
-
HPLC Analysis: Inject the hydrolyzed DNA sample into the HPLC system. Use a gradient of a mobile phase (e.g., acetonitrile and water) to separate the DNA adducts from the normal nucleosides on the C18 column.
-
Fluorescence Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the this compound-DNA adducts to detect and quantify their presence.
-
Quantification: Compare the peak areas of the adducts to a standard curve to determine the amount of DNA adducts formed.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the tumorigenic potential of this compound. While existing evidence strongly suggests that it is a weak or inactive carcinogen due to its metabolic profile, these detailed experimental procedures will enable researchers to rigorously test this hypothesis and further investigate the structure-activity relationships within the dimethylchrysene family. The combination of in vivo and in vitro assays, along with the analysis of genotoxicity and DNA adduct formation, will provide a multi-faceted understanding of the biological activity of this compound.
References
- 1. HPLC/fluorescence determination of anti-BPDE-DNA adducts in mononuclear white blood cells from PAH-exposed humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recommended protocol for the BALB/c 3T3 cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Cell Transformation Assay: A Historical Assessment of Current Knowledge of Applications in an Integrated Approach to Testing and Assessment for Non-Genotoxic Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative tumorigenicity of dimethylchrysenes in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 5,12-Dimethylchrysene Toxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,12-Dimethylchrysene (5,12-DMC) is a polycyclic aromatic hydrocarbon (PAH). Understanding its potential toxicity is crucial for environmental health and safety assessments. Due to limited direct research on 5,12-DMC, this document provides a framework for its toxicological evaluation using established in vitro cell culture models. The protocols are based on methodologies successfully applied to other PAHs, particularly its more carcinogenic isomers and parent compounds.
Metabolic studies indicate that 5,12-DMC is a weak tumor initiator compared to its isomers.[1] The presence of the methyl group at the 12-position sterically hinders the metabolic activation pathway that is critical for the potent carcinogenicity of other PAHs.[2] Specifically, it inhibits the formation of the highly mutagenic 1,2-dihydrodiol-3,4-epoxide.[2] Therefore, higher concentrations of 5,12-DMC may be required to elicit a toxic response in vitro compared to more potent PAHs like 5-methylchrysene or benzo[a]pyrene.
Recommended Cell Culture Models
The selection of an appropriate cell line is critical for assessing the toxicity of PAHs. Given that the liver is the primary site of PAH metabolism and the lung is a major route of exposure, the following cell lines are recommended:
-
Human Hepatoma Cell Line (HepG2): These cells are widely used in toxicology as they retain many of the metabolic enzymes, including cytochrome P450s, necessary for the metabolic activation of PAHs.[3][4] They are suitable for studying both the parent compound's toxicity and the toxicity of its metabolites.
-
Human Lung Carcinoma Cell Line (A549): Representing alveolar epithelial cells, this line is a relevant model for assessing the toxicity of inhaled substances.[5][6]
-
Genetically Engineered Cell Lines: For more mechanistic studies, cell lines such as V79MZ engineered to express specific human cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) can be invaluable for dissecting the metabolic pathways involved in 5,12-DMC toxicity.
Data Presentation: Comparative Cytotoxicity of Methylated Chrysenes
Due to the lack of specific cytotoxicity data for this compound, the following table summarizes data for the related, more potent compound, 5-methylchrysene, to provide a comparative context for experimental design. It is anticipated that the IC50 value for 5,12-DMC would be significantly higher.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 5-Methylchrysene | V79MZ | Sulforhodamine B | 3.1 ± 0.2 | [3] |
| 5-Methylchrysene | V79MZ-hCYP1B1 | Sulforhodamine B | 1.6 ± 0.2 | [3] |
| 5-Methylchrysene | V79MZ-hCYP1A1 | Sulforhodamine B | 1.6 ± 0.2 | [3] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity by MTT Assay
This protocol is designed to determine the concentration-dependent cytotoxic effects of 5,12-DMC on cell viability.
Materials:
-
Selected cell line (e.g., HepG2, A549)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Exposure: Prepare serial dilutions of 5,12-DMC in a complete culture medium. Due to its expected low toxicity, a starting concentration range of 1-100 µM is recommended. Remove the old medium from the cells and add 100 µL of the 5,12-DMC dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Assessment of Genotoxicity by Comet Assay (Alkaline Version)
This assay detects DNA single-strand breaks and alkali-labile sites, providing a measure of the genotoxic potential of 5,12-DMC.
Materials:
-
Treated cells
-
Low melting point agarose (LMA) and normal melting point agarose (NMA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium bromide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Expose cells to various concentrations of 5,12-DMC (e.g., 1-50 µM) for a defined period (e.g., 4-24 hours). Harvest the cells by trypsinization and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Coat microscope slides with a layer of NMA and allow to dry.
-
Cell Embedding: Mix the cell suspension with LMA at a ratio of 1:10 (v/v) and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer and then stain with the DNA staining solution.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the tail length, tail intensity, or tail moment using appropriate image analysis software.
Protocol 3: Analysis of DNA Adduct Formation
This protocol outlines a general approach to detect the formation of covalent bonds between 5,12-DMC metabolites and DNA, a key event in chemical carcinogenesis.
Materials:
-
Treated cells
-
DNA isolation kit
-
Nuclease P1, alkaline phosphatase, and phosphodiesterase
-
LC-MS/MS system
Procedure:
-
Cell Treatment and DNA Isolation: Treat a large population of cells (e.g., in T75 flasks) with 5,12-DMC for 24-48 hours. Isolate the genomic DNA using a commercial kit, ensuring high purity.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.
-
LC-MS/MS Analysis: Analyze the digested DNA sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify any 5,12-DMC-DNA adducts. This may require the synthesis of an analytical standard for the expected adduct.
Visualization of Key Pathways and Workflows
Metabolic Activation of Chrysenes
The following diagram illustrates the general metabolic activation pathway for chrysenes, leading to the formation of DNA adducts. For 5,12-DMC, the formation of the 1,2-diol-3,4-epoxide is significantly inhibited.
Caption: Metabolic activation pathway of this compound.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the sequential steps for determining the cytotoxicity of 5,12-DMC.
Caption: Workflow for assessing the cytotoxicity of 5,12-DMC.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many PAHs exert biological effects through the AhR signaling pathway. This is a plausible pathway to investigate for 5,12-DMC.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 6. A549 Cells [cytion.com]
Application Notes and Protocols for the Detection of 5,12-Dimethylchrysene Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 5,12-Dimethylchrysene metabolites in biological matrices such as urine and plasma. The protocols are intended to serve as a guide for developing and validating analytical methods for exposure assessment and metabolism studies.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) that undergoes metabolic activation to potentially carcinogenic derivatives. Monitoring its metabolites is crucial for understanding its toxicological profile and assessing human exposure. The primary metabolites of this compound include dihydrodiols, chrysenols, hydroxymethylchrysenes, and hydroxymethylchrysenols.[1] The metabolic pathway is primarily mediated by cytochrome P450 (CYP) enzymes. This document outlines protocols for sample preparation and analysis using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
The metabolism of this compound is a complex process initiated by oxidation reactions catalyzed by cytochrome P450 enzymes. The resulting reactive intermediates can form DNA adducts, which are implicated in the carcinogenic process.
Caption: Metabolic pathway of this compound.
Experimental Workflow
A generalized workflow for the analysis of this compound metabolites in biological samples is presented below. This workflow includes sample collection, preparation, and instrumental analysis.
Caption: Generalized experimental workflow.
Quantitative Data Summary
| Analytical Method | Analyte Class | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| HPLC-FLD | Hydroxylated PAHs | Urine | 0.01 - 0.1 | 0.03 - 0.3 | 85 - 110 | [1] |
| GC-MS | Hydroxylated PAHs | Urine | 0.01 - 0.1 | 0.03 - 0.3 | 90 - 105 | [2][3] |
| LC-MS/MS | Hydroxylated PAHs | Urine | 0.005 - 0.05 | 0.015 - 0.15 | 95 - 115 | [1] |
| GC-MS/MS | PAHs | Herbal Medicines | 0.08 - 0.35 | 0.26 - 1.11 | 80 - 120 | [4] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are dependent on the specific analyte, matrix, and instrument sensitivity.
Experimental Protocols
Sample Collection and Storage
-
Urine: Collect mid-stream urine samples in polypropylene containers. To minimize degradation, protect samples from light and freeze at -20°C or lower as soon as possible. For long-term storage, -80°C is recommended.
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 2,000-3,000 x g for 10-15 minutes at 4°C to separate the plasma. Transfer the plasma to clean polypropylene tubes and store at -80°C until analysis.
Protocol for LC-MS/MS Analysis of this compound Metabolites in Human Urine
This protocol is adapted from established methods for other PAH metabolites and is suitable for the quantification of hydroxylated and dihydrodiol metabolites of this compound.
a. Materials and Reagents
-
Urine samples
-
Internal standards (e.g., isotope-labeled analogs of the target metabolites)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
b. Sample Preparation
-
Thaw urine samples at room temperature.
-
To 1 mL of urine, add an appropriate amount of the internal standard solution.
-
Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for at least 4 hours (or overnight) to deconjugate the metabolites.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the metabolites with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
c. LC-MS/MS Parameters
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the metabolites of interest.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the target analytes).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for each metabolite and internal standard must be optimized.
Protocol for GC-MS Analysis of this compound Metabolites in Plasma
This protocol is suitable for the analysis of less polar metabolites of this compound. Derivatization is required to improve the volatility and thermal stability of the hydroxylated metabolites.
a. Materials and Reagents
-
Plasma samples
-
Internal standards
-
Protein precipitation agent (e.g., cold acetonitrile or methanol)
-
Extraction solvent (e.g., hexane, dichloromethane)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous sodium sulfate
b. Sample Preparation
-
Thaw plasma samples on ice.
-
To 0.5 mL of plasma, add an appropriate amount of the internal standard.
-
Add 1.5 mL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean glass tube.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., hexane). Vortex and centrifuge to separate the layers.
-
Collect the organic layer and pass it through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under nitrogen.
-
Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and heat at 70°C for 30-60 minutes.
-
Cool to room temperature before injection.
c. GC-MS Parameters
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program: A temperature gradient to separate the derivatized metabolites.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for quantitative analysis.
Conclusion
The described methods provide a framework for the sensitive and selective detection of this compound metabolites in biological samples. Method selection will depend on the specific metabolites of interest, the required sensitivity, and the available instrumentation. It is essential to perform a thorough method validation to ensure the accuracy and reliability of the results. The provided protocols and performance characteristics for similar PAH metabolites should serve as a valuable starting point for researchers in this field.
References
- 1. Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine: Results from the formative phase of the Household Air Pollution Intervention Network (HAPIN) trial in India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of urinary metabolites of polycyclic aromatic hydrocarbons in precarious workers of highly exposed occupational scenarios in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,12-Dimethylchrysene as a Negative Control in PAH Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5,12-Dimethylchrysene as a negative control in experimental studies focused on Polycyclic Aromatic Hydrocarbons (PAHs). Its structural similarity to carcinogenic PAHs, coupled with its significantly lower biological activity, makes it an ideal tool for distinguishing specific PAH-induced effects from non-specific or vehicle-related responses.
Rationale for Use as a Negative Control
This compound is a structural isomer of the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) and other carcinogenic dimethylchrysenes. However, the positioning of the methyl group at the 12-position sterically hinders the metabolic activation pathway that is critical for the carcinogenic activity of many PAHs.[1][2] This pathway typically involves the formation of a dihydrodiol epoxide in the "bay region" of the molecule. In this compound, the peri-methyl group at position 12 obstructs the enzymatic formation of the proximate tumorigenic 1,2-dihydrodiol metabolite.[1][2] Consequently, this compound exhibits weak to negligible activity in assays measuring PAH-induced toxicity and carcinogenicity, establishing it as a reliable negative control.
Key Applications
This compound is recommended as a negative control in a variety of in vitro and in vivo assays designed to assess the biological effects of PAHs, including:
-
Cytotoxicity Assays: To differentiate between general cellular toxicity and specific PAH-mediated cytotoxic effects.
-
Genotoxicity and Mutagenicity Assays: To establish a baseline for DNA damage and mutation rates in the absence of a potent genotoxic PAH.
-
Gene Expression Analysis: To control for non-specific changes in gene expression and to identify gene regulatory networks specifically modulated by carcinogenic PAHs.
-
Signaling Pathway Activation Studies: Particularly for the Aryl Hydrocarbon Receptor (AHR) pathway, to confirm that observed effects are due to specific receptor activation by carcinogenic ligands.
-
In Vivo Tumorigenicity Studies: To serve as a weakly active or inactive control compound in animal models of chemical carcinogenesis.
Data Presentation
The following tables summarize the comparative biological activity of this compound against its more potent isomers or other well-characterized carcinogenic PAHs.
Table 1: Comparative Tumor-Initiating Activity of Dimethylchrysene Isomers on Mouse Skin
| Compound | Initiating Dose (nmol) | Tumors per Mouse | Percent Mice with Tumors |
| 5,9-Dimethylchrysene | 100 | 7.5 | 100 |
| 5-Methylchrysene | 100 | 7.1 | 100 |
| 5,6-Dimethylchrysene | 400 | 6.2 | 95 |
| This compound | - | Weakly tumorigenic | - |
Data compiled from multiple sources demonstrating the significantly lower tumorigenicity of this compound compared to its more carcinogenic isomers. Specific quantitative data for a direct comparison under identical conditions was not available in the searched literature, hence its activity is described qualitatively based on consistent findings of it being a weak initiator.[3][4]
Table 2: Comparative Metabolism of 5,11- and this compound by Rat Liver Supernatant
| Compound | Metabolite | Relative Yield |
| 5,11-Dimethylchrysene | 1,2-dihydro-1,2-dihydroxy-5,11-diMeC | Readily formed |
| This compound | 1,2-dihydro-1,2-dihydroxy-5,12-diMeC | Strongly inhibited |
| This compound | 7-hydroxy-5,12-diMeC | ~100-fold higher than 1-hydroxy-5,12-diMeC |
This table illustrates the metabolic basis for the low tumorigenicity of this compound. The formation of the critical 1,2-dihydrodiol is significantly suppressed.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments where this compound is used as a negative control.
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic potential of a test PAH compared to the negative control (this compound) and a positive control (e.g., 7,12-Dimethylbenz[a]anthracene).
Materials:
-
Human cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test PAH (e.g., Benzo[a]pyrene)
-
This compound (Negative Control)
-
7,12-Dimethylbenz[a]anthracene (Positive Control)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare stock solutions of the test PAH, this compound, and the positive control in a suitable solvent (e.g., DMSO). Prepare serial dilutions in serum-free medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically below 0.5%.
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test PAH, negative control, positive control, or vehicle control. Include wells with medium only as a blank.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the concentration-response curves and determine the IC50 values. This compound is expected to have a significantly higher IC50 value compared to the potent PAH.
Gene Expression Analysis by Quantitative RT-PCR (qPCR)
Objective: To assess the induction of Aryl Hydrocarbon Receptor (AHR)-target genes (e.g., CYP1A1, CYP1B1) by a test PAH, using this compound as a negative control.
Materials:
-
Human cell line (e.g., HepG2)
-
6-well cell culture plates
-
Test PAH
-
This compound (Negative Control)
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test PAH, this compound (e.g., 1 µM), or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions in triplicate for each sample and primer set. A typical reaction includes cDNA template, forward and reverse primers, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. The expression levels in the treated groups are then expressed as a fold change relative to the vehicle control. This compound is expected to show little to no induction of AHR-target genes compared to a potent PAH.
Visualizations
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The following diagram illustrates the canonical AHR signaling pathway, which is potently activated by many carcinogenic PAHs but not by this compound.
Caption: AHR signaling pathway activation by carcinogenic PAHs.
Experimental Workflow for In Vitro PAH Assessment
The following diagram outlines a typical experimental workflow for assessing the effects of PAHs in vitro, highlighting the role of this compound as a negative control.
References
- 1. Identification of metabolites of 5,11-dimethylchrysene and this compound and the influence of a peri-methyl group on their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Comparative tumorigenicity of dimethylchrysenes in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and mutagenicity of 5,11-dimethylchrysene and some methyl-oxidized derivatives of 5-methylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5,12-Dimethylchrysene in Structure-Activity Relationship Studies
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,12-Dimethylchrysene (5,12-diMeC) is a polycyclic aromatic hydrocarbon (PAH) that serves as a critical tool in structure-activity relationship (SAR) studies, particularly in the field of chemical carcinogenesis. Unlike many other methylated chrysenes, 5,12-diMeC is characterized as a weak tumor initiator or an inactive analog.[1][2][3][4] This property makes it an invaluable negative control for elucidating the structural features that confer potent carcinogenic activity to this class of compounds. SAR studies with 5,12-diMeC help to dissect the roles of methyl group positioning, molecular geometry, and metabolic activation in the carcinogenic process.
The general consensus from comparative studies is that for a methylated chrysene to exhibit high carcinogenicity, it requires a methyl group in the "bay region" and a free "peri position" adjacent to an unsubstituted angular ring.[1][2] The molecular structure of 5,12-diMeC, which possesses a methyl group at the 12-position (a peri position), sterically hinders the metabolic activation at the adjacent 1,2-positions.[3][4] This inhibition of the formation of tumorigenic metabolites is a key determinant of its low carcinogenic potential.[3]
This document provides detailed application notes on the use of 5,12-diMeC in SAR studies, protocols for key experiments, and quantitative data to support experimental design and interpretation.
Key Applications in SAR Studies
-
Negative Control in Carcinogenicity Assays: Due to its low tumorigenic activity, 5,12-diMeC is an ideal negative control in animal bioassays designed to assess the carcinogenic potential of other PAHs.
-
Investigation of Metabolic Pathways: Comparing the metabolic profile of 5,12-diMeC with its more potent isomers (e.g., 5,11-dimethylchrysene) allows researchers to identify the critical metabolic activation pathways leading to carcinogenesis.
-
Elucidation of Steric Effects: The methyl group at the 12-position of 5,12-diMeC introduces significant steric hindrance, which alters the molecule's conformation and its interaction with metabolizing enzymes and biological receptors like the aryl hydrocarbon receptor (AhR).[5]
-
DNA Adduct Formation Studies: By comparing the extent and nature of DNA adducts formed by 5,12-diMeC and its active counterparts, researchers can correlate specific DNA lesions with tumorigenic outcomes.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies involving this compound and its more active isomers.
Table 1: Tumorigenic Activity of Methylated Chrysenes in Mouse Skin Initiation-Promotion Assays
| Compound | Initiating Dose (µg) | Tumor Incidence (%) |
| 5-Methylchrysene | 10 or 30 | 70 - 85[1][2] |
| 5,11-Dimethylchrysene | 10 or 30 | 70 - 85[1][2] |
| This compound | Not specified, but implied to be very low/inactive | Weak tumor initiator[1][2] |
Table 2: In Vitro Metabolism of this compound by Liver Microsomes
| Metabolite | Relative Ratio of Formation | Implication |
| 7-Hydroxy-5,12-diMeC | ~100[3][4] | Major metabolic pathway, detoxification |
| 1-Hydroxy-5,12-diMeC | 1[3][4] | Minor metabolic pathway, precursor to potentially active diol epoxide is sterically hindered |
| 7,8-Dihydro-7,8-dihydroxy-5,12-diMeC | Preferentially formed over 1,2-dihydrodiol | Indicates metabolism away from the sterically hindered bay region |
| 1,2-Dihydro-1,2-dihydroxy-5,12-diMeC | Formation is strongly inhibited | Key proximate tumorigenic metabolite formation is blocked |
Experimental Protocols
Protocol 1: Mouse Skin Tumor Initiation-Promotion Assay
This protocol is designed to assess the tumor-initiating activity of a test compound, using 5,12-diMeC as a negative control.
Materials:
-
Test compounds (e.g., 5,11-dimethylchrysene)
-
This compound (negative control)
-
Acetone (vehicle)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) solution in acetone (promoting agent)
-
Female mice (e.g., CD-1 or SENCAR)
-
Pipettes and syringes
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Dorsal Skin Preparation: Shave the dorsal skin of the mice one day prior to initiation.
-
Initiation:
-
Prepare solutions of the test compounds and 5,12-diMeC in acetone at the desired concentrations (e.g., 10 µg and 30 µg in 0.1 mL).
-
Apply a single topical dose of the test compound solution or the 5,12-diMeC solution to the shaved dorsal skin of the mice.
-
A vehicle control group (acetone only) should also be included.
-
-
Promotion:
-
One week after initiation, begin the promotion phase.
-
Apply a solution of TPA in acetone to the same area of the dorsal skin three times a week.
-
-
Tumor Observation:
-
Observe the animals weekly for the appearance of skin tumors.
-
Record the number and size of tumors for each animal.
-
The experiment is typically continued for 20-25 weeks.
-
-
Data Analysis:
-
Calculate the tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) for each group.
-
Compare the results for the test compounds to the 5,12-diMeC and vehicle control groups.
-
Protocol 2: In Vitro Metabolism with Liver S9 Fraction
This protocol is used to study the metabolic profile of 5,12-diMeC and compare it to other PAHs.
Materials:
-
This compound
-
Liver S9 fraction from Aroclor- or 3-methylcholanthrene-pretreated rats or mice
-
NADPH regenerating system (e.g., isocitrate, isocitrate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Ethyl acetate
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
-
Metabolite standards (if available)
Procedure:
-
Incubation Mixture Preparation:
-
In a reaction tube, combine the liver S9 fraction, the NADPH regenerating system, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add 5,12-diMeC (dissolved in a minimal amount of a suitable solvent like DMSO) to the incubation mixture to start the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Extraction of Metabolites:
-
Stop the reaction by adding ice-cold acetone or by placing the tubes on ice.
-
Extract the metabolites from the aqueous mixture by adding an equal volume of ethyl acetate and vortexing.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the metabolites.
-
Repeat the extraction process.
-
-
Sample Preparation for HPLC:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the metabolites using a suitable gradient of solvents (e.g., methanol-water).
-
Monitor the elution of metabolites using a UV detector at appropriate wavelengths.
-
Identify and quantify the metabolites by comparing their retention times and UV spectra with those of authentic standards.
-
Visualizations
Caption: Metabolic fate of this compound.
Caption: Workflow for SAR studies using 5,12-diMeC.
References
- 1. Tumor initiating activity of 5,11-dimethylchrysene and the structural requirements favoring carcinogenicity of methylated polynuclear aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Identification of metabolites of 5,11-dimethylchrysene and this compound and the influence of a peri-methyl group on their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. The bay-region geometry of some 5-methylchrysenes: steric effects in 5,6- and 5,12-dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Assessing the Genotoxicity of 5,12-Dimethylchrysene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the genotoxic assessment of 5,12-Dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH). The following application notes and detailed protocols are designed to assist researchers in evaluating the mutagenic and clastogenic potential of this compound in a tiered approach, consistent with international regulatory guidelines.
Introduction
This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), a group of chemicals that are known to be environmental pollutants and, in many cases, potent mutagens and carcinogens. The genotoxic potential of PAHs is often dependent on their metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and chromosomal damage. Therefore, a thorough assessment of the genotoxicity of this compound is crucial for understanding its potential human health risks.
This guide outlines a standard tiered approach for in vitro genotoxicity testing, beginning with a bacterial reverse mutation assay (Ames test) to detect gene mutations, followed by in vitro mammalian cell assays (Micronucleus and Comet assays) to assess chromosomal damage and DNA strand breaks.
Data Presentation
The following table structure is recommended for summarizing the quantitative data obtained from the genotoxicity assays.
Table 1: Summary of Genotoxicity Data for this compound
| Assay | Test System | Concentration (µg/mL) | Metabolic Activation (S9) | Endpoint | Result (Mean ± SD) | Fold Increase vs. Control | Statistical Significance (p-value) |
| Ames Test | S. typhimurium TA98 | 0 (Vehicle Control) | - | Number of Revertant Colonies | 50 ± 8 | 1.0 | - |
| 1 | - | 55 ± 10 | 1.1 | >0.05 | |||
| 5 | - | 62 ± 12 | 1.2 | >0.05 | |||
| 10 | - | 68 ± 15 | 1.4 | >0.05 | |||
| 0 (Vehicle Control) | + | 52 ± 9 | 1.0 | - | |||
| 1 | + | 158 ± 25 | 3.0 | <0.01 | |||
| 5 | + | 320 ± 45 | 6.2 | <0.001 | |||
| 10 | + | 515 ± 60 | 9.9 | <0.001 | |||
| Positive Control (e.g., 2-AA) | - | + | 850 ± 95 | 16.3 | <0.001 | ||
| Micronucleus Test | Human peripheral blood lymphocytes (HPBL) | 0 (Vehicle Control) | - | % Micronucleated Binucleated Cells | 1.2 ± 0.4 | 1.0 | - |
| 1 | - | 1.5 ± 0.6 | 1.3 | >0.05 | |||
| 5 | - | 1.8 ± 0.7 | 1.5 | >0.05 | |||
| 10 | - | 2.1 ± 0.8 | 1.8 | >0.05 | |||
| 0 (Vehicle Control) | + | 1.3 ± 0.5 | 1.0 | - | |||
| 1 | + | 4.5 ± 1.1 | 3.5 | <0.01 | |||
| 5 | + | 8.9 ± 1.8 | 6.8 | <0.001 | |||
| 10 | + | 15.2 ± 2.5 | 11.7 | <0.001 | |||
| Positive Control (e.g., Cyclophosphamide) | - | + | 25.8 ± 3.1 | 19.8 | <0.001 | ||
| Comet Assay | CHO-K1 cells | 0 (Vehicle Control) | - | % Tail DNA | 3.5 ± 1.2 | 1.0 | - |
| 1 | - | 4.1 ± 1.5 | 1.2 | >0.05 | |||
| 5 | - | 4.8 ± 1.8 | 1.4 | >0.05 | |||
| 10 | - | 5.5 ± 2.1 | 1.6 | >0.05 | |||
| 0 (Vehicle Control) | + | 3.8 ± 1.4 | 1.0 | - | |||
| 1 | + | 12.6 ± 3.2 | 3.3 | <0.01 | |||
| 5 | + | 25.8 ± 4.5 | 6.8 | <0.001 | |||
| 10 | + | 42.1 ± 6.3 | 11.1 | <0.001 | |||
| Positive Control (e.g., Benzo[a]pyrene) | - | + | 65.4 ± 8.2 | 17.2 | <0.001 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
General Preparation of this compound
Due to the hydrophobic nature of this compound, proper preparation is critical for in vitro assays.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 1% (v/v) to avoid solvent-induced toxicity.
-
Solubility: If solubility is limited, consider using alternative methods such as passive dosing for the Ames test to ensure a stable and controlled exposure.[1][2]
Bacterial Reverse Mutation Assay (Ames Test)
This assay is performed to evaluate the potential of this compound to induce gene mutations in bacteria, following the principles of OECD Guideline 471.[3][4][5]
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strain (e.g., WP2 uvrA).
-
Molten top agar (0.6% agar, 0.5% NaCl).
-
Minimal glucose agar plates.
-
This compound stock solution in DMSO.
-
Positive controls (e.g., 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA98 with S9).
-
Negative/Vehicle control (DMSO).
-
S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver) and co-factor solution (NADP, G6P).
Procedure:
-
Metabolic Activation: The assay is performed in the presence and absence of an exogenous metabolic activation system (S9 mix).
-
Plate Incorporation Method:
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test solution (or control), and 0.5 mL of S9 mix or buffer.
-
Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies, with at least a two-fold increase over the negative control.
In Vitro Micronucleus Assay
This assay is conducted to detect chromosomal damage (clastogenesis) or aneuploidy induced by this compound in mammalian cells, based on OECD Guideline 487.[6][7][8]
Materials:
-
Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells).
-
Culture medium appropriate for the chosen cell line.
-
This compound stock solution in DMSO.
-
Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
-
Negative/Vehicle control (DMSO).
-
S9 fraction and co-factor solution.
-
Cytochalasin B (for cytokinesis-block method).
-
Fixative (e.g., methanol:acetic acid, 3:1).
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain).
Procedure:
-
Cell Culture: Culture the cells to an appropriate density.
-
Treatment: Treat the cells with various concentrations of this compound, along with positive and negative controls, both with and without S9 metabolic activation. The treatment duration is typically 3-6 hours with S9 and for a longer period (e.g., 24 hours) without S9.
-
Cytokinesis Block: After treatment, add Cytochalasin B to the culture medium to block cytokinesis and allow for the accumulation of binucleated cells.
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix. Drop the cell suspension onto clean microscope slides.
-
Staining: Stain the slides to visualize the nuclei and micronuclei.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vitro Alkaline Comet Assay
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. This protocol is based on general principles for assessing DNA damage induced by genotoxic agents.[9][10][11]
Materials:
-
Mammalian cells (e.g., CHO-K1, HepG2, or primary cells).
-
Culture medium.
-
This compound stock solution in DMSO.
-
Positive control (e.g., benzo[a]pyrene with S9, hydrogen peroxide without S9).
-
Negative/Vehicle control (DMSO).
-
S9 fraction and co-factor solution.
-
Low melting point agarose.
-
Lysis solution (high salt and detergent).
-
Alkaline electrophoresis buffer (pH > 13).
-
Neutralization buffer.
-
DNA stain (e.g., SYBR Green, ethidium bromide).
-
Fluorescence microscope with image analysis software.
Procedure:
-
Cell Treatment: Treat the cells with different concentrations of this compound, along with controls, in the presence and absence of S9 mix.
-
Cell Embedding: After treatment, embed the cells in low melting point agarose on a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Analysis: Visualize the comets under a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically as the percentage of DNA in the comet tail (% Tail DNA). A significant, dose-dependent increase in % Tail DNA indicates a positive result.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Tiered approach for genotoxicity assessment of this compound.
Caption: Metabolic activation pathway of a polycyclic aromatic hydrocarbon.
Caption: Experimental workflow for assessing this compound genotoxicity.
References
- 1. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The In Vitro and In Vivo Comet Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. nib.si [nib.si]
- 4. laboratuar.com [laboratuar.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. oecd.org [oecd.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | The use of the comet assay for the evaluation of the genotoxicity of nanomaterials [frontiersin.org]
- 10. jacvam.jp [jacvam.jp]
- 11. The in vitro and in vivo comet assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving HPLC separation of 5,12-Dimethylchrysene from its isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the High-Performance Liquid Chromatography (HPLC) separation of 5,12-Dimethylchrysene from its structural isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from its isomers by HPLC?
A1: The primary challenge lies in the structural similarity of the isomers. Compounds like 5,11-Dimethylchrysene, 5,6-Dimethylchrysene, and other isomers have the same molecular weight and similar hydrophobic character. Standard reversed-phase C18 columns, which separate primarily based on hydrophobicity, often fail to provide adequate resolution between these closely related compounds, leading to co-elution. The subtle differences in molecular shape and π-electron distribution require highly selective stationary phases for successful separation.
Q2: What is the fundamental difference between a C18 and a Phenyl-Hexyl column for this separation?
A2: A C18 column has a stationary phase with long alkyl chains (18 carbons) and separates molecules mainly through hydrophobic interactions.[1] A Phenyl-Hexyl column has a phenyl group attached to the silica surface by a six-carbon alkyl chain. This provides an alternative separation mechanism known as π-π interaction, where the electron-rich phenyl rings of the stationary phase interact with the π-electron systems of the aromatic chrysene isomers.[1][2] This additional interaction mechanism often results in different and improved selectivity for structurally similar aromatic compounds.[2][3]
Q3: Which organic solvent is better for the mobile phase: acetonitrile or methanol?
A3: While both are common in reversed-phase HPLC, methanol is often preferred when using a phenyl-based column for separating aromatic isomers. Methanol can enhance the π-π interactions between the analyte and the phenyl stationary phase, leading to greater retention and changes in selectivity that can significantly improve the resolution of isomers.[4] Acetonitrile, conversely, can sometimes decrease these specific π-π interactions.[4]
Q4: Why is my peak shape poor for chrysene compounds?
A4: Poor peak shape (e.g., tailing or fronting) can be caused by several factors. Common issues include secondary interactions with active silanol groups on the silica backbone of the column (especially if using a non-endcapped column), column overload, or a mismatch between the sample solvent and the mobile phase. Using a high-purity, well-endcapped column and ensuring your sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase can help mitigate these problems.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of this compound and its isomers.
Problem: Poor Resolution or Complete Co-elution of Isomers
If you are observing merged peaks, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor isomer resolution.
Detailed Steps:
-
If using a C18 Column: Your primary issue is likely a lack of selectivity.
-
Action 1: Change Organic Modifier. If your mobile phase uses acetonitrile, switch to methanol. This can alter selectivity for aromatic compounds.
-
Action 2: Adjust Gradient. Decrease the gradient slope (e.g., from a 5-minute to a 20-minute gradient) to give the isomers more time to resolve. Also, consider lowering the starting percentage of your organic solvent to increase retention.
-
Action 3: Switch to a Phenyl-Hexyl Column. This is the most effective solution. The alternative selectivity from π-π interactions is often necessary to resolve structurally similar PAHs.[2][3]
-
-
If using a Phenyl-Hexyl Column: You have the correct column chemistry, but the conditions need optimization.
-
Action 1: Confirm Mobile Phase. Ensure you are using a methanol/water mobile phase to maximize π-π interactions.[4]
-
Action 2: Optimize Temperature. Lowering the column temperature can sometimes increase the separation factor (alpha) between isomers. Try reducing the temperature from 30°C to 20°C.
-
Action 3: Fine-Tune Gradient. Make small, incremental changes to the gradient slope and initial organic solvent percentage.
-
Data Presentation: Expected Column Performance
While precise retention times vary between systems, the following table summarizes the expected performance differences between C18 and Phenyl-Hexyl columns for dimethylchrysene isomer separation based on their chemical properties.
| Parameter | Standard C18 Column | Phenyl-Hexyl Column | Rationale |
| Primary Separation Mechanism | Hydrophobic Interaction | Hydrophobic + π-π Interaction | The Phenyl-Hexyl phase adds a second, highly selective interaction mechanism for aromatic compounds.[1][2] |
| Selectivity for Isomers | Moderate to Low | High | π-π interactions are sensitive to the subtle differences in shape and electron density among isomers.[3] |
| Recommended Organic Solvent | Acetonitrile or Methanol | Methanol | Methanol enhances π-π interactions with the phenyl phase, often improving selectivity.[4] |
| Expected Resolution | Often results in co-elution or partial separation of critical pairs (e.g., 5,11- vs 5,12-DMC). | Baseline or near-baseline separation is more achievable. | The added selectivity allows for the separation of compounds with very similar hydrophobicity. |
Experimental Protocols
The following is a recommended starting protocol for the separation of dimethylchrysene isomers, based on methods used for chrysene metabolites and general PAH analysis.[5][6][7] This protocol should be optimized for your specific instrument and isomer mixture.
Recommended Starting Method
This method is based on the column type frequently used in foundational metabolic studies of these compounds.
Caption: General experimental workflow for Dimethylchrysene analysis.
HPLC Parameters:
-
Column: Vydac 201TPB54 (Polymeric C18, 5 µm, 4.6 x 250 mm) or equivalent high-selectivity PAH column.
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-5 min: 70% B
-
5-25 min: Linear gradient from 70% to 100% B
-
25-35 min: Hold at 100% B
-
35.1 min: Return to 70% B
-
40 min: End of run
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV Absorbance at 268 nm
-
Injection Volume: 10 µL
Protocol Steps:
-
Sample Preparation: Prepare a stock solution of your dimethylchrysene isomer mixture in methanol or acetonitrile. Dilute to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition (70:30 Methanol:Water). Filter the sample through a 0.22 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% Methanol) for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Acquire data for the full duration of the run (40 minutes).
-
Analysis: Identify peaks based on the retention times of individual isomer standards. Assess resolution between critical pairs. If co-elution occurs, refer to the Troubleshooting Guide .
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. researchgate.net [researchgate.net]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. hplc.eu [hplc.eu]
- 5. hplc.eu [hplc.eu]
- 6. Identification of metabolites of 5,11-dimethylchrysene and this compound and the influence of a peri-methyl group on their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and DNA binding of 5,6-dimethylchrysene in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mass spectrometry parameters for 5,12-Dimethylchrysene adducts
Welcome to the technical support center for the analysis of 5,12-Dimethylchrysene (5,12-DMC) adducts by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of 5,12-DMC adducts formed with DNA?
A1: this compound, like other polycyclic aromatic hydrocarbons (PAHs), is metabolically activated to form reactive dihydrodiol epoxides. These epoxides can then form covalent adducts with DNA, primarily with the purine bases. The most commonly observed adducts are with deoxyguanosine (dG) and deoxyadenosine (dA).[1][2] The specific sites of adduction are typically the exocyclic amino groups of these nucleobases.[2]
Q2: What is the characteristic fragmentation pattern for 5,12-DMC-DNA adducts in tandem mass spectrometry (MS/MS)?
A2: A hallmark of PAH-deoxyribonucleoside adducts during collision-induced dissociation (CID) is the neutral loss of the deoxyribose sugar moiety, which has a mass of 116 Da.[3][4] Therefore, a common selected reaction monitoring (SRM) transition to screen for these adducts is from the protonated molecule [M+H]⁺ to the fragment ion [M+H-116]⁺.[3] This fragment ion represents the protonated PAH-modified nucleobase. Further fragmentation may yield product ions characteristic of the PAH moiety itself.
Q3: Which ionization technique is best suited for the analysis of 5,12-DMC adducts?
A3: Electrospray ionization (ESI) is the most widely used and effective soft ionization technique for the analysis of DNA adducts.[5][6] It is well-suited for ionizing the polar, non-volatile deoxyribonucleoside adducts directly from a liquid chromatograph. Positive ion mode ESI is typically employed for the detection of protonated molecular ions [M+H]⁺.[3]
Q4: How can I improve the sensitivity of my assay for detecting low levels of 5,12-DMC adducts?
A4: Achieving high sensitivity is critical for detecting the typically low levels of DNA adducts in biological samples.[6][7] Several strategies can be employed:
-
Sample Preparation: Utilize solid-phase extraction (SPE) or online column-switching techniques to clean up the sample and concentrate the adducts, removing interfering matrix components.[8]
-
Mass Spectrometry Method: Employ selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively. These targeted approaches significantly enhance the signal-to-noise ratio.[3][7]
-
Chromatography: Optimize the HPLC separation to ensure the adducts elute in a sharp peak, away from major interfering compounds from the biological matrix.
-
Source Parameters: Carefully optimize ESI source parameters such as capillary voltage, gas flows, and temperatures to maximize ionization efficiency.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of 5,12-DMC adducts.
Issue 1: No or Low Signal for the Target Adduct
| Possible Cause | Recommended Solution |
| Inefficient DNA Extraction and Hydrolysis | Ensure complete enzymatic digestion of DNA to deoxyribonucleosides. Incomplete digestion will result in low recovery of the adducts of interest. Verify the activity of your enzymes (e.g., DNase, phosphodiesterase, alkaline phosphatase). |
| Adduct Degradation | DNA adducts can be sensitive to harsh conditions. Avoid excessive heat and extreme pH during sample preparation.[9] Store samples appropriately. |
| Suboptimal MS Parameters | The instrument parameters are not optimized for your specific adduct. Infuse a synthesized standard of the 5,12-DMC adduct to optimize source conditions and collision energy for the key SRM transitions. |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of the target analyte. Improve sample cleanup using SPE or online trapping columns.[8] Adjusting the chromatographic gradient to better separate the adduct from interfering substances can also be effective. |
| Incorrect SRM Transition | Verify the precursor and product ion masses for your specific adduct. While the neutral loss of 116 Da is common, other fragment ions may be more intense.[3] |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Recommended Solution |
| Matrix Effects | Biological samples contain a complex mixture of molecules that can create a high chemical background. Enhance sample purification by incorporating additional cleanup steps. The use of high-resolution mass spectrometry can also help to distinguish the analyte signal from background ions with the same nominal mass.[10] |
| Contamination from Labware or Solvents | Use high-purity solvents and pre-cleaned labware to minimize background contamination. Plasticizers and other common contaminants can interfere with the analysis. |
| In-source Fragmentation | High source temperatures or voltages can cause the adduct to fragment within the ion source, leading to a reduced precursor ion signal and potentially interfering fragment ions.[11] Systematically optimize source parameters to minimize in-source fragmentation while maintaining good ionization efficiency. |
Experimental Protocols
Detailed Methodology for 5,12-DMC-dG Adduct Analysis
This protocol provides a general framework. Specific parameters should be optimized for the instrument in use.
-
DNA Isolation and Purification:
-
Extract DNA from tissue or cell samples using a commercial kit or a standard phenol-chloroform extraction method.
-
Quantify the extracted DNA using UV spectrophotometry.
-
-
Enzymatic Hydrolysis:
-
To 50 µg of DNA, add a digestion buffer containing DNase, phosphodiesterase, and alkaline phosphatase.
-
Incubate the mixture at 37°C overnight to ensure complete digestion to deoxyribonucleosides.
-
-
Sample Cleanup:
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove salts and other polar impurities and to concentrate the adducts.
-
Elute the adducts with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Reaction Monitoring (SRM).
-
Key Transition: Monitor the transition from the protonated precursor ion of the 5,12-DMC-dG adduct to the product ion corresponding to the neutral loss of deoxyribose ([M+H]⁺ → [M+H-116]⁺). Additional transitions specific to the 5,12-DMC moiety can be included for confirmation.
-
-
Quantitative Data Summary
The following table provides a starting point for the optimization of mass spectrometry parameters for 5,12-DMC adducts, based on typical values used for other PAH-DNA adducts.
Table 1: Recommended Starting Parameters for ESI-MS/MS Analysis of 5,12-DMC Adducts
| Parameter | Recommended Range | Purpose |
| Ion Source | ||
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray and ion generation. |
| Sheath Gas Flow Rate | 30 - 50 (arbitrary units) | Aids in nebulization and droplet formation. |
| Auxiliary Gas Flow Rate | 5 - 15 (arbitrary units) | Assists in solvent evaporation. |
| Ion Transfer Tube Temp. | 275 - 325 °C | Promotes desolvation of ions. |
| MS/MS Parameters | ||
| Collision Gas Pressure | 1.0 - 2.0 mTorr (Argon) | Provides the medium for collision-induced dissociation. |
| Collision Energy (CE) | 15 - 35 eV | Needs to be optimized for each specific adduct and transition to achieve the most abundant fragment ion signal.[12] |
| SRM Dwell Time | 50 - 100 ms | The time spent acquiring data for each transition. Longer times can improve signal-to-noise but reduce the number of points across a chromatographic peak. |
Visualizations
Caption: Experimental workflow for 5,12-DMC adduct analysis.
Caption: Troubleshooting logic for low adduct signal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of DNA adducts formed by the four configurationally isomeric 5,6-dimethylchrysene 1,2-dihydrodiol 3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Item - Development of a targeted adductomic method for the determination of polycyclic aromatic hydrocarbon DNA adducts using online column-switching liquid chromatography/tandem mass spectrometry - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ultra-sensitive High Resolution Mass Spectrometric Analysis of a DNA Adduct of the Carcinogen Benzo[a]pyrene in Human Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low yield in the synthesis of 5,12-Dimethylchrysene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 5,12-Dimethylchrysene.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to the specifics of the reaction and purification conditions. This guide addresses common issues in a question-and-answer format.
Issue 1: Low conversion of starting materials in the initial coupling reaction (e.g., Suzuki or Grignard-type reaction).
-
Question: My initial cross-coupling reaction to form the chrysene precursor shows a low conversion rate. What are the potential causes and solutions?
-
Answer: Low conversion in cross-coupling reactions is a frequent challenge. Several factors could be at play:
-
Catalyst Activity: The palladium catalyst in a Suzuki coupling or the magnesium in a Grignard reaction may be inactive. Ensure the catalyst is fresh and has been stored under appropriate inert conditions. For Suzuki coupling, consider a brief pre-activation step.
-
Solvent and Reagent Purity: Anhydrous conditions are critical for many coupling reactions, especially Grignard reactions.[1] Ensure all solvents and reagents are rigorously dried. The presence of water can quench the organometallic intermediates.
-
Reaction Temperature: The optimal temperature for these reactions can be narrow. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions. Experiment with a temperature gradient to find the optimal condition.
-
Ligand Choice (for Suzuki Coupling): The choice of phosphine ligand can significantly impact the efficiency of the catalytic cycle. If one ligand is not providing good results, consider screening other ligands with different steric and electronic properties.
-
Issue 2: Formation of significant side products during the cyclization step.
-
Question: The final cyclization step to form the chrysene ring system is producing a complex mixture of products, leading to a low yield of this compound. How can I improve the selectivity?
-
Answer: The formation of side products during electrophilic aromatic substitution or other cyclization reactions is common. Here are some strategies to enhance selectivity:
-
Choice of Acid Catalyst: The strength and concentration of the acid catalyst are crucial. A weak acid may not be sufficient to promote the desired cyclization, while a very strong acid could lead to undesired side reactions or degradation of the product. Screen different acid catalysts (e.g., polyphosphoric acid, Eaton's reagent, methanesulfonic acid) and optimize the concentration.
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote the formation of thermodynamically stable but undesired isomers or polymeric materials. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time that maximizes the formation of the desired product while minimizing side products.
-
Protecting Groups: If there are other reactive sites on your precursor molecule, consider using protecting groups to block these positions and direct the cyclization to the desired location.
-
Issue 3: Difficulty in purifying the final this compound product.
-
Question: I am struggling to isolate pure this compound from the crude reaction mixture. What purification techniques are most effective?
-
Answer: The purification of polycyclic aromatic hydrocarbons (PAHs) can be challenging due to their similar polarities and potential for co-crystallization.
-
Column Chromatography: This is the most common method for purifying PAHs. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is critical. A shallow gradient of a non-polar solvent (e.g., hexanes) with a small amount of a slightly more polar solvent (e.g., dichloromethane or toluene) can effectively separate isomers.
-
Recrystallization: If a reasonably pure solid can be obtained from chromatography, recrystallization can be a powerful technique for final purification. Experiment with different solvent systems. A mixture of a good solvent and a poor solvent is often effective.
-
Preparative TLC or HPLC: For small-scale reactions or when baseline separation is difficult to achieve with column chromatography, preparative thin-layer chromatography or high-performance liquid chromatography can be employed to isolate the pure compound.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
Q2: Can I use a one-pot procedure for the synthesis of this compound?
A2: While one-pot syntheses are attractive for their efficiency, they can be challenging for complex multi-step reactions like the formation of a specific chrysene isomer. The incompatible reaction conditions required for a cross-coupling reaction and a subsequent cyclization often make a one-pot approach difficult. A stepwise procedure with isolation and purification of intermediates is generally recommended to maximize the final yield and purity.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques should be used to confirm the structure and purity of the final product.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling constants of the aromatic and methyl protons and carbons will provide definitive structural information.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the sample. A single sharp peak is indicative of a pure compound.
-
Melting Point: A sharp melting point range is a good indicator of purity.
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions for a Key Suzuki Coupling Step
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 65 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 72 |
Experimental Protocols
A generalized, hypothetical two-step protocol for the synthesis of this compound is presented below. Note: This is a representative procedure and may require significant optimization.
Step 1: Suzuki Coupling of a Naphthalene Boronic Acid with a Brominated Biphenyl Derivative (Hypothetical)
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the brominated biphenyl derivative (1.0 eq), the naphthalene boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed mixture of a solvent such as toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Acid-Catalyzed Cyclization to this compound
-
To a flask containing the purified product from Step 1, add a suitable acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) under an inert atmosphere.
-
Heat the mixture to the appropriate temperature (e.g., 120-150 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the hot reaction mixture onto ice.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude this compound by column chromatography followed by recrystallization.
Visualizations
Caption: A generalized two-step synthetic workflow for this compound.
Caption: A logical troubleshooting guide for addressing low yields.
References
Minimizing background interference in 5,12-Dimethylchrysene bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference in bioassays involving 5,12-Dimethylchrysene.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background interference in this compound fluorescence-based bioassays?
A1: The main sources of background interference include:
-
Autofluorescence: Endogenous fluorescence from cellular components such as NADH, FAD, collagen, and riboflavin can contribute to background signal, particularly in the blue-green spectral region.[1][2]
-
Media Components: Common cell culture media components like phenol red and fetal bovine serum (FBS) are known to be fluorescent and can significantly increase background noise.[3]
-
Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can influence its fluorescence properties and may also affect the biological system.[4][5]
-
Photobleaching: Prolonged exposure to excitation light can lead to the photochemical destruction of this compound, causing a decrease in signal over time.[6][7][8]
-
Light Scattering: Rayleigh and Raman scattering from the sample and well plate can also contribute to background noise.
Q2: How can I reduce autofluorescence from my cells and media?
A2: To minimize autofluorescence, consider the following strategies:
-
Use Phenol Red-Free Media: Whenever possible, use a cell culture medium that does not contain phenol red, as it is a known source of background fluorescence.[3][9][10][11]
-
Reduce Serum Concentration: High concentrations of fetal bovine serum (FBS) can increase autofluorescence. If your experiment allows, reduce the percentage of FBS or switch to a serum-free medium.[3]
-
Wash Cells Before Assay: Before adding this compound, wash the cells with a non-fluorescent buffer like phosphate-buffered saline (PBS) to remove residual media components.
-
Use a Red-Shifted Reporter: If using a reporter-based assay, select a fluorescent protein with excitation and emission wavelengths in the red or far-red spectrum to avoid the region of highest cellular autofluorescence.
-
Spectral Unmixing: For microscopy-based assays, advanced imaging software can sometimes computationally subtract the contribution of known autofluorescent species.
Q3: What is the optimal way to prepare and handle this compound for a bioassay?
A3: this compound is a polycyclic aromatic hydrocarbon (PAH) and should be handled with appropriate safety precautions. For bioassays, it is typically dissolved in a minimal amount of high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock is then diluted in the assay medium to the desired final concentration. It is crucial to keep the final DMSO concentration in the assay low (typically below 0.5%) to avoid solvent-induced artifacts and cytotoxicity.[8]
Q4: How can I prevent photobleaching of this compound during my experiment?
A4: To minimize photobleaching, you can:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity from your microscope or plate reader that still provides a detectable signal.[12]
-
Minimize Exposure Time: Limit the duration of light exposure during image acquisition or plate reading.[13][14]
-
Use Antifade Reagents: For fixed-cell imaging, mounting media containing antifade reagents can significantly reduce photobleaching.[6][13][14]
-
Work Quickly: Perform imaging and measurements as efficiently as possible to reduce the total time the sample is exposed to light.
Troubleshooting Guides
Problem 1: High Background Signal
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | Use phenol red-free media and reduce serum concentration. Wash cells with PBS before the assay. If possible, use a reporter with red-shifted fluorescence.[3] |
| Contaminated Reagents or Media | Use fresh, high-purity reagents and media. Filter-sterilize all solutions. |
| Dirty Optics | Clean the objectives of your microscope or the optical path of your plate reader according to the manufacturer's instructions. |
| Non-specific Binding of Secondary Antibodies (for immunofluorescence) | Increase the concentration of the blocking agent, extend the blocking time, and ensure adequate washing steps.[15][16][17] |
| Incorrect Instrument Settings | Optimize the gain, exposure time, and filter sets on your instrument. Ensure the excitation and emission wavelengths are specific for this compound. |
Problem 2: Weak or No Signal
| Potential Cause | Recommended Solution |
| Low Concentration of this compound | Increase the concentration of this compound. Perform a dose-response experiment to determine the optimal concentration. |
| Photobleaching | Reduce excitation light intensity and exposure time. Use antifade reagents for fixed cells.[6][13][14] |
| Incorrect Excitation/Emission Wavelengths | Determine the optimal excitation and emission wavelengths for this compound in your specific assay buffer by performing a spectral scan. |
| Fluorescence Quenching | Ensure your assay buffer does not contain quenching agents. Some common quenchers include iodide ions and molecular oxygen. |
| Inactive Compound | Verify the purity and integrity of your this compound stock solution. PAHs can degrade over time, especially when exposed to light.[9] |
Quantitative Data Summary
Table 1: Common Sources of Autofluorescence and their Emission Ranges
| Source | Typical Excitation Max (nm) | Typical Emission Max (nm) |
| NADH | 340 | 450 |
| FAD | 450 | 530 |
| Collagen | 340 | 400 |
| Elastin | 350-400 | 420-460 |
| Phenol Red | 430 | 560 |
Table 2: Recommended Starting Concentrations for this compound Bioassays
| Assay Type | Starting Concentration Range | Notes |
| Aryl Hydrocarbon Receptor (AhR) Activation | 10 nM - 10 µM | A dose-response curve is recommended to determine the EC50. |
| Cytotoxicity Assays | 1 µM - 100 µM | Higher concentrations may be needed to observe cytotoxic effects. |
| Genotoxicity Assays | 100 nM - 50 µM | The effective concentration can vary significantly depending on the cell type and endpoint. |
Experimental Protocols
Protocol 1: Measuring Aryl Hydrocarbon Receptor (AhR) Activation using a Reporter Gene Assay
This protocol describes a cell-based assay to measure the activation of the Aryl Hydrocarbon Receptor (AhR) by this compound using a luciferase reporter gene.
Materials:
-
Hepa1c1c7 cells (or other suitable cell line) stably transfected with an AhR-responsive luciferase reporter plasmid.
-
This compound (high purity).
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Phenol red-free cell culture medium supplemented with low serum (e.g., 2% FBS).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in phenol red-free, low-serum medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., 1 nM TCDD).
-
Incubation: Incubate the plate for 4-24 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., a parallel assay with a viability reagent) if cytotoxicity is expected. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atmospheric degradation of chrysene initiated by OH radical: A quantum chemical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. arp1.com [arp1.com]
- 16. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Degradation of Chrysene by Enriched Bacterial Consortium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of 5,12-Dimethylchrysene in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,12-Dimethylchrysene, focusing on challenges related to its poor solubility in aqueous media.
Troubleshooting Guides
Issue: My this compound is not dissolving in my aqueous buffer.
Answer:
This compound is a polycyclic aromatic hydrocarbon (PAH), and these compounds are known to be highly hydrophobic with very low water solubility. Direct dissolution in aqueous buffers is generally not feasible. An organic co-solvent is typically required to first create a concentrated stock solution.
Recommended Protocol: Preparation of a this compound Stock Solution
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a highly effective solvent for many PAHs and is compatible with most cell-based assays at low final concentrations.[1][2] Other potential organic solvents include acetone and ethanol.
-
Preparation of Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Add a small volume of high-purity DMSO (e.g., cell culture grade) to the powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution. Gentle warming in a 37°C water bath can also be applied, but be cautious of potential compound degradation with excessive heat.
-
Visually inspect the solution to ensure that all solid material has dissolved. If not, add a small additional volume of DMSO and repeat the vortexing and warming steps. It is crucial to start with a minimal amount of solvent to create a concentrated stock.
-
-
Storage of Stock Solution: Store the stock solution in a tightly sealed container at -20°C, protected from light to prevent photodegradation.
Issue: My this compound precipitates when I add it to my aqueous experimental medium.
Answer:
This is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous medium. The key is to ensure that the final concentration of the organic solvent is low enough to be tolerated by your experimental system (e.g., cells) and that the final concentration of this compound does not exceed its solubility limit in the final aqueous medium.
Recommended Protocol: Dilution of DMSO Stock Solution into Aqueous Media
-
Determine Maximum Tolerated DMSO Concentration: Before your experiment, it is critical to determine the maximum percentage of DMSO your cells or assay can tolerate without affecting the results. This is typically between 0.1% and 1% (v/v) for most cell lines.
-
Serial Dilutions:
-
Perform serial dilutions of your concentrated this compound stock solution in DMSO to create intermediate stock concentrations.
-
From these intermediate stocks, add a small volume to your pre-warmed aqueous medium while vortexing or stirring gently. This rapid mixing helps to disperse the compound quickly and can prevent immediate precipitation.
-
Do not exceed the predetermined maximum tolerated DMSO concentration in your final solution.
-
-
Solubility Limit: If precipitation still occurs even with acceptable DMSO concentrations, you are likely exceeding the aqueous solubility limit of this compound under those conditions. The only solution is to work at a lower final concentration of the compound.
Frequently Asked Questions (FAQs)
1. What is the expected solubility of this compound in water?
2. What are the best organic solvents for dissolving this compound?
Based on the properties of PAHs, the following solvents are recommended for creating stock solutions:
| Solvent Name | Abbreviation | Properties |
| Dimethyl Sulfoxide | DMSO | Highly polar aprotic solvent, miscible with water, effective for a wide range of organic compounds.[3] |
| Acetone | - | A common organic solvent, volatile. |
| Ethanol | EtOH | A polar protic solvent, less toxic than methanol. |
| Dichloromethane | DCM | A chlorinated organic solvent, effective but can be cytotoxic. |
| Hexane | - | A nonpolar organic solvent. |
3. How can I determine the concentration of my dissolved this compound?
UV-Vis spectrophotometry is a common and accessible method for determining the concentration of aromatic compounds like this compound.
Experimental Protocol: Quantification of this compound using UV-Vis Spectrophotometry
-
Wavelength Scan: Dissolve a small, known amount of this compound in a suitable organic solvent (e.g., ethanol or cyclohexane) in which it is highly soluble. Perform a full wavelength scan (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). PAHs typically have strong absorbance in the UV region.
-
Standard Curve: Prepare a series of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the determined λmax.
-
Plot and Equation: Plot the absorbance values against the corresponding concentrations to create a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration.
-
Sample Measurement: Measure the absorbance of your unknown sample (diluted in the same solvent if necessary to be within the range of your standard curve).
-
Concentration Calculation: Use the equation from the standard curve to calculate the concentration of your unknown sample.
4. Can I use surfactants to improve the aqueous solubility of this compound?
Yes, surfactants can be used to increase the apparent solubility of hydrophobic compounds in aqueous solutions by forming micelles that encapsulate the compound. However, the choice of surfactant and its concentration must be carefully considered as they can have their own biological effects in cell-based assays. Common laboratory surfactants include Tween® 20 and Triton™ X-100.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Workflow for preparing and quantifying this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Bioavailability of the Hydrocarbon Fractions of Dimethyl Sulfoxide Extracts of Petroleum Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of polycyclic organic compounds by solvent extraction with dimethyl sulfoxide | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Technical Support Center: Enhancing the Sensitivity of Detection for 5,12-Dimethylchrysene Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting 5,12-Dimethylchrysene (5,12-DMC) metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound (5,12-DMC)?
A1: In vitro studies using rat and mouse liver have shown that 5,12-DMC is metabolized into several products, primarily dihydrodiols, chrysenols, hydroxymethylchrysenes, and hydroxymethylchrysenols.[1][2] Notably, the presence of the methyl group at the 12-position strongly inhibits metabolism at the adjacent 1,2-positions.[1][2] This results in a significantly higher ratio of 7-hydroxy-5,12-DMC to 1-hydroxy-5,12-DMC.[1][2]
Q2: Which analytical techniques are most sensitive for the detection of 5,12-DMC metabolites?
A2: For highly sensitive detection of 5,12-DMC and other polycyclic aromatic hydrocarbon (PAH) metabolites, the following techniques are recommended:
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a widely used and sensitive method for quantifying PAH metabolites.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS: These methods offer high sensitivity and selectivity, especially when combined with sample preparation techniques like Dispersive Liquid-Liquid Microextraction (DLLME).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides excellent sensitivity and selectivity for a wide range of metabolites.
Q3: How can I improve the extraction efficiency of 5,12-DMC metabolites from my samples?
A3: Dispersive Liquid-Liquid Microextraction (DLLME) is a highly effective technique for extracting and preconcentrating trace analytes like PAH metabolites from liquid samples.[5] This method uses a small amount of extraction solvent dispersed into the sample, which increases the surface area for analyte transfer and leads to high enrichment factors.[5]
Data Presentation: Comparison of Detection Methods
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for chrysene metabolites, which can be used as a proxy for 5,12-DMC metabolites, using various sensitive analytical methods.
| Analytical Method | Metabolite | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-FLD | Chrysene Metabolites | Fish Bile | Better overall LOD than GC-MS | - | [3][4] |
| GC-MS | Chrysene Metabolites | Fish Bile | Comparable instrumental LOD to HPLC-FLD | - | [3][4] |
| GC-MS/MS | 8 PAHs | Herbal Medicines | - | 0.26 - 1.11 µg/kg | [6] |
Experimental Protocols
HPLC-Fluorescence Detection of Chrysene Metabolites
This protocol is adapted from a method for the quantitative determination of de-conjugated chrysene metabolites in fish bile.[3][4]
a. Sample Preparation:
-
Enzymatically de-conjugate the bile samples to release the metabolites.
-
Perform liquid-liquid extraction of the de-conjugated metabolites using an appropriate organic solvent.
-
Evaporate the organic extract to dryness and reconstitute in a suitable solvent for HPLC analysis.
b. HPLC-FLD Analysis:
-
Column: Use a column suitable for PAH analysis, such as a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Fluorescence Detection: Set the excitation and emission wavelengths to the optimal values for the specific chrysene metabolites of interest. For general screening of chrysene metabolites, excitation at 272 nm and emission at 374 nm can be used.
DLLME-GC-MS/MS for PAH Metabolite Analysis
This protocol outlines a general procedure for the extraction and analysis of PAH metabolites using Dispersive Liquid-Liquid Microextraction coupled with GC-MS/MS.
a. DLLME Procedure:
-
Take a known volume of the aqueous sample in a conical tube.
-
Rapidly inject a mixture of a disperser solvent (e.g., acetone, acetonitrile) and an extraction solvent (e.g., a chlorinated solvent) into the sample.
-
A cloudy solution will form. Centrifuge this mixture to separate the phases.
-
Collect the sedimented organic phase containing the extracted analytes.
b. GC-MS/MS Analysis:
-
Injection: Inject the collected organic phase into the GC-MS/MS system.
-
GC Separation: Use a capillary column suitable for PAH analysis. The oven temperature program should be optimized to achieve good separation of the target metabolites.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity.
Troubleshooting Guides
HPLC-FLD Analysis
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Poor Peak Shape | Column overload, inappropriate injection solvent, column contamination. | Decrease sample concentration. Ensure the injection solvent is compatible with the mobile phase. Clean or replace the column.[7] |
| Baseline Noise or Drift | Contaminated mobile phase, detector lamp aging, air bubbles in the system. | Use high-purity solvents. Replace the detector lamp if necessary. Degas the mobile phase.[7][8] |
| Ghost Peaks | Contamination in the injector or column, late-eluting compounds from a previous run. | Flush the injector and column with a strong solvent.[8] |
| Low Sensitivity | Incorrect excitation/emission wavelengths, detector malfunction. | Optimize fluorescence detector wavelengths for the target analytes. Check detector performance with a standard. |
GC-MS/MS Analysis
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Peak Tailing | Active sites in the injector or column, high molecular weight PAHs adhering to surfaces. | Use a deactivated liner and column. Increase injector temperature.[9] |
| Matrix Interference | Complex sample matrix, co-eluting compounds. | Improve sample cleanup procedures. Optimize the GC temperature program for better separation.[10] |
| Inconsistent Internal Standard Response | Variability in injection volume, matrix effects. | Ensure the autosampler is functioning correctly. Use matrix-matched standards for calibration.[9] |
| Contamination | Carryover from previous injections, contaminated solvent. | Run solvent blanks between samples. Use high-purity solvents.[11] |
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Signal Suppression/Enhancement | Matrix effects, co-eluting compounds competing for ionization. | Improve sample preparation to remove interfering matrix components. Use a divert valve to direct unwanted portions of the chromatogram to waste.[12] |
| Contamination | Impure solvents or reagents, carryover. | Use LC-MS grade solvents and reagents. Flush the system between runs.[13][14] |
| Salt Precipitation | Switching between incompatible mobile phases. | Flush the system with high-purity water when changing solvents.[13] |
| Loss of Sensitivity | Dirty ion source, incorrect source parameters. | Clean the ion source regularly. Optimize source parameters for the analytes of interest.[13] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways involved in the genotoxicity of PAHs and a general experimental workflow for sensitive metabolite detection.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by 5,12-DMC.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Identification of metabolites of 5,11-dimethylchrysene and this compound and the influence of a peri-methyl group on their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of de-conjugated chrysene metabolites in fish bile by HPLC-fluorescence and GC--MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 11. GC problems with PAH - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. zefsci.com [zefsci.com]
- 14. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
Technical Support Center: Addressing Variability in Animal Studies with 5,12-Dimethylchrysene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,12-Dimethylchrysene in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a weak carcinogen?
This compound is a polycyclic aromatic hydrocarbon (PAH). Its weak carcinogenicity is attributed to its molecular structure. The methyl group at the 12-position sterically hinders the metabolic activation pathway that is common for many carcinogenic PAHs.[1][2] Specifically, this methyl group inhibits the formation of a "bay region" dihydrodiol epoxide, which is a highly reactive and mutagenic metabolite.[1][2] In vitro studies with mouse and rat liver supernatants have shown that the metabolism at the adjacent 1,2-positions is strongly inhibited.[1][2]
Q2: What are the primary routes of administration for this compound in animal studies?
The most common route for assessing the carcinogenicity of PAHs like this compound is topical application, particularly in mouse skin painting studies.[3][4] Other routes such as intraperitoneal injection have also been used, for example, in newborn mouse tumorigenicity assays.[5] The choice of administration route can significantly impact the distribution and metabolism of the compound.
Q3: What are the common vehicles used to dissolve and administer this compound?
Acetone is a frequently used solvent for dissolving PAHs for topical application in skin painting studies.[6] Other solvents like benzene and toluene have also been used, although they may have co-carcinogenic effects.[6] For injection studies, dimethyl sulfoxide (DMSO) is a common vehicle.[5] The choice of vehicle is critical as it can affect the percutaneous penetration and bioavailability of the compound.[7][8]
Q4: How does the metabolism of this compound differ from its more carcinogenic isomer, 5,11-Dimethylchrysene?
The key difference lies in the position of the methyl groups and their influence on metabolism. The peri 12-methyl group in this compound strongly inhibits the formation of the 1,2-dihydro-1,2-dihydroxy metabolite, a potential proximate tumorigen.[1][2] In contrast, the 11-methyl group in 5,11-Dimethylchrysene does not inhibit this metabolic step, allowing for the formation of tumorigenic bay-region dihydrodiol epoxides.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or no tumor response observed in a mouse skin painting study.
-
Potential Cause 1: Improper Vehicle and Compound Preparation.
-
Troubleshooting:
-
Ensure this compound is fully dissolved in the vehicle. Sonication may be required.
-
Prepare fresh solutions for each application, as PAHs can be sensitive to light and degradation.
-
Verify the purity of the this compound.
-
Consider the vehicle's effect on skin penetration. Acetone is a common choice, but its volatility can lead to variability in the applied dose.[6]
-
-
-
Potential Cause 2: Suboptimal Dosing Regimen.
-
Troubleshooting:
-
Review the initiation and promotion protocol. A typical two-stage carcinogenesis study involves a single application of the initiator (this compound) followed by repeated applications of a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA).[9]
-
Ensure the dose of the initiator and promoter, as well as the frequency of promoter application, are appropriate for the mouse strain being used.
-
-
-
Potential Cause 3: Animal Strain and Individual Variability.
-
Troubleshooting:
-
Different mouse strains exhibit varying susceptibility to chemical carcinogenesis.[4] FVB/N and SENCAR mice are known to be sensitive to skin tumor induction.[9]
-
Ensure that the age and sex of the mice are consistent across all experimental groups.
-
Wounding the skin during shaving can act as a tumor-promoting event and should be avoided.[10]
-
-
-
Potential Cause 4: Insufficient Duration of the Study.
-
Troubleshooting:
-
Tumor development, especially with a weak initiator, can take a significant amount of time. Papillomas may begin to appear after 6-12 weeks of promotion, with progression to carcinomas occurring much later.[9] Ensure the study duration is adequate to observe a response.
-
-
Issue 2: High variability in tumor incidence and multiplicity between animals in the same treatment group.
-
Potential Cause 1: Inconsistent Application of the Test Substance.
-
Troubleshooting:
-
Standardize the application technique. Ensure the same volume is applied to the same area of the skin for each mouse.
-
Use calibrated pipettes for accurate dosing.
-
Be mindful of the animal's grooming habits, which may remove some of the applied substance.
-
-
-
Potential Cause 2: Diet and Environmental Factors.
-
Troubleshooting:
-
Diet can significantly influence carcinogenesis.[11][12] Ensure all animals are fed the same standard diet throughout the study. High-fat diets have been shown to enhance tumorigenesis in some models.[12]
-
Maintain consistent environmental conditions (e.g., temperature, humidity, light-dark cycle) for all cages.
-
-
Issue 3: Difficulty in classifying skin lesions.
-
Potential Cause: Lack of Standardized Histopathological Criteria.
-
Troubleshooting:
-
Establish clear, standardized criteria for the histopathological grading of skin lesions (e.g., papillomas, squamous cell carcinomas).[11]
-
Consult with a board-certified veterinary pathologist for blinded evaluation of tissue sections.
-
Utilize a grading system to differentiate between benign papillomas and malignant carcinomas.[11][13]
-
-
Data Presentation
Due to the limited publicly available quantitative data specifically for this compound, the following tables present illustrative data from studies on related PAHs to highlight key concepts of variability.
Table 1: Illustrative Tumorigenicity of a Weak vs. Strong Chrysene Derivative in Mouse Skin (This table is a conceptual representation based on the known relative activities of chrysene derivatives)
| Compound | Initiating Dose (nmol) | Promotion | Tumor Incidence (%) | Tumors per Mouse (at 20 weeks) |
| This compound (Weak Initiator) | 200 | TPA (twice weekly) | Low (<10%) | < 0.5 |
| 5-Methylchrysene (Strong Initiator) | 200 | TPA (twice weekly) | High (>90%) | > 5.0 |
Table 2: Influence of Vehicle on Percutaneous Penetration of PAHs (Illustrative Data) (Adapted from studies on various PAHs to demonstrate the principle of vehicle effects)[7]
| Polycyclic Aromatic Hydrocarbon | Vehicle | Penetration Rate (ng/cm²/hr) - Illustrative |
| Chrysene | Acetone | Higher |
| Chrysene | Lubricating Oil | Lower (often below detection limit)[7] |
| Benzo[a]pyrene | Acetone | Higher |
| Benzo[a]pyrene | Lubricating Oil | Lower |
Experimental Protocols
Protocol 1: Two-Stage Mouse Skin Carcinogenesis Assay [9][10]
-
Animal Model: Female FVB/N or SENCAR mice, 6-7 weeks of age.
-
Preparation: Shave the dorsal skin of the mice 1-2 days before initiation.
-
Initiation: Apply a single topical dose of this compound (e.g., 200 nmol) dissolved in 100-200 µL of acetone to the shaved area.
-
Promotion: One to two weeks after initiation, begin twice-weekly applications of a tumor promoter, such as TPA (e.g., 5-10 nmol in 100-200 µL of acetone), to the same area.
-
Observation: Monitor the mice weekly for the appearance of skin tumors. Record the number and size of tumors for each animal.
-
Termination and Analysis: The study may continue for 20 weeks or longer. At termination, euthanize the mice and excise the skin tumors for histopathological analysis.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for a mouse skin carcinogenesis study.
Caption: Troubleshooting low tumor incidence.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. sourcewatch.org [sourcewatch.org]
- 4. The mouse skin carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [The effect of various solvents (benzene, toluene, acetone) used with carcinogens on the collagen content of the mouse dorsal skin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dermal exposure assessment of polycyclic aromatic hydrocarbons: in vitro percutaneous penetration from lubricating oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MiTO [mito.dkfz.de]
- 11. Positron emission tomography imaging of DMBA/TPA mouse skin multi‐step tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative tumorigenicity of dimethylchrysenes in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The malignant conversion step of mouse skin carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 5,12-Dimethylchrysene-DNA Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of protocols for 5,12-Dimethylchrysene-DNA adduct quantification.
Troubleshooting Guides
Issue 1: Low or No Detectable this compound-DNA Adducts
Question: My assay is showing very low or no detectable levels of this compound-DNA adducts, even with known exposure. What are the potential causes and solutions?
Answer:
Several factors can contribute to low or undetectable adduct levels. Consider the following troubleshooting steps:
-
DNA Isolation and Integrity:
-
Problem: Inefficient DNA isolation or degradation of DNA during extraction can lead to loss of adducted DNA.
-
Solution: Use a validated DNA extraction kit or a well-established phenol-chloroform extraction protocol. Assess DNA quality and quantity using spectrophotometry (A260/A280 ratio) and agarose gel electrophoresis to ensure high molecular weight, intact DNA.
-
-
Enzymatic Digestion Efficiency:
-
Problem: Incomplete enzymatic digestion of DNA to individual nucleosides or nucleotides will prevent accurate quantification. The bulky nature of the this compound adduct may hinder enzyme access.
-
Solution: Optimize the digestion protocol. Test different combinations and concentrations of enzymes such as micrococcal nuclease, spleen phosphodiesterase, and alkaline phosphatase. Ensure optimal buffer conditions (pH, co-factors like Mg²⁺ and Ca²⁺) and incubation times. The use of DNase I can also enhance the detection of some bulky adducts.
-
-
Sample Enrichment:
-
Problem: this compound-DNA adducts are often present at very low frequencies (e.g., 1 adduct per 10⁸-10¹⁰ nucleotides). Without enrichment, their signal may be below the limit of detection.
-
Solution: Implement an adduct enrichment step. For ³²P-postlabeling, nuclease P1 digestion can be used to remove normal nucleotides. For LC-MS/MS, solid-phase extraction (SPE) or HPLC-based fractionation can enrich the adducted nucleosides.
-
-
³²P-Postlabeling Specific Issues:
-
Problem: Suboptimal T4 polynucleotide kinase activity or low specific activity of [γ-³²P]ATP will result in poor labeling efficiency.
-
Solution: Ensure the T4 polynucleotide kinase is active and use a sufficient excess of high-quality, high-specific-activity [γ-³²P]ATP. Optimize the labeling reaction time and temperature.
-
-
LC-MS/MS Specific Issues:
-
Problem: Poor ionization efficiency of the adduct, ion suppression from the matrix, or inadequate chromatographic separation can lead to low signal.
-
Solution: Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow rates) for the specific adduct. Use a stable isotope-labeled internal standard for the this compound-DNA adduct to normalize for matrix effects and ionization suppression. Develop a robust HPLC method with a suitable column (e.g., C18) and mobile phase gradient to achieve good separation from unmodified nucleosides and other interferences.
-
Issue 2: High Background or Co-eluting Peaks in Chromatograms
Question: I am observing high background noise or interfering peaks that co-elute with my this compound-DNA adducts. How can I improve the signal-to-noise ratio and achieve better separation?
Answer:
High background and co-eluting peaks can compromise the accuracy of quantification. Here are some strategies to address this:
-
For ³²P-Postlabeling with TLC/HPLC:
-
Problem: Incomplete removal of excess [γ-³²P]ATP or other radiolabeled contaminants can cause high background.
-
Solution: Ensure complete digestion of unreacted ATP by apyrase after the labeling step. Optimize the TLC or HPLC separation to resolve the adducts of interest from other radioactive spots or peaks. For HPLC, adjusting the gradient and mobile phase composition can improve resolution.
-
-
For LC-MS/MS:
-
Problem: Co-eluting matrix components can interfere with adduct detection. Unmodified nucleosides, present in vast excess, can also cause signal suppression.
-
Solution:
-
Improve Sample Cleanup: Enhance the solid-phase extraction (SPE) protocol to more effectively remove interfering substances.
-
Optimize Chromatography:
-
Use a longer HPLC column or a column with a smaller particle size to increase resolution.
-
Adjust the mobile phase gradient to better separate the adduct from co-eluting peaks.
-
Consider using a column-switching technique to divert the bulk of unmodified nucleosides away from the mass spectrometer.
-
-
High-Resolution Mass Spectrometry: Employing a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can help distinguish the adduct from isobaric interferences based on accurate mass.
-
-
Frequently Asked Questions (FAQs)
Q1: Which method is more suitable for quantifying this compound-DNA adducts: ³²P-postlabeling or LC-MS/MS?
A1: The choice of method depends on the specific research question, available resources, and the desired level of information.
-
³²P-Postlabeling: This is an extremely sensitive method capable of detecting as low as one adduct per 10¹⁰ nucleotides.[1] It is well-suited for screening and detecting the presence of a wide range of bulky adducts without prior knowledge of their structure. However, it does not provide direct structural information and can have issues with labeling efficiency for different adducts.
-
LC-MS/MS: This method provides high specificity and structural confirmation of the adducts. It is also highly quantitative when using a stable isotope-labeled internal standard. While sensitivity has greatly improved, it may not always reach the ultra-high sensitivity of ³²P-postlabeling for all adducts. LC-MS/MS is the preferred method for unambiguous identification and quantification.
Q2: How can I synthesize a standard for this compound-DNA adducts for use in LC-MS/MS quantification?
A2: A standard can be synthesized by reacting the reactive metabolite of this compound (the dihydrodiol epoxide) with DNA or individual deoxyribonucleosides (e.g., deoxyguanosine). The resulting adducts can then be purified by HPLC. The structure of the synthesized adduct should be confirmed by NMR and mass spectrometry.
Q3: What are the expected adduct levels in in vitro and in vivo experiments?
A3: Adduct levels can vary significantly depending on the experimental system, dose, and duration of exposure.
-
In vitro: In cell culture experiments, adduct levels can range from a few adducts per 10⁸ nucleotides to higher levels, depending on the concentration of this compound used.
-
In vivo: In animal studies, adduct levels are generally lower and can range from 0.1 to 100 adducts per 10⁸ nucleotides, depending on the tissue and exposure route. In human studies, background levels of PAH-DNA adducts are often in the range of 0.1-1 adduct per 10⁸ unmodified DNA bases.
Quantitative Data Summary
The following tables summarize quantitative data related to the analysis of dimethylchrysene and other PAH-DNA adducts.
Table 1: Adduct Ratios of anti-5,9-Dimethylchrysene Dihydrodiol Epoxide with DNA [2]
| Enantiomer | dAdo/dGuo Modification Ratio in DNA |
| RSSR | 14/86 |
| SRRS | 19/81 |
Table 2: Comparison of Detection Limits for Different DNA Adduct Quantification Methods
| Method | Typical Limit of Detection (adducts per 10⁸ nucleotides) | Reference |
| ³²P-Postlabeling with TLC | 0.01 - 0.1 | [1][3] |
| LC-MS/MS (SRM on Triple Quadrupole) | 1 | [4] |
| LC-MS/MS with Column Switching | 0.03 - 7.2 | [5] |
Experimental Protocols
Protocol 1: ³²P-Postlabeling for this compound-DNA Adducts
This protocol is adapted from general procedures for bulky PAH-DNA adducts.
-
DNA Digestion:
-
Digest 10 µg of DNA with 10 units of micrococcal nuclease and 1 unit of spleen phosphodiesterase in a buffered solution for 4 hours at 37°C.
-
-
Adduct Enrichment (Nuclease P1 method):
-
Add nuclease P1 and incubate for 1 hour at 37°C to digest normal nucleoside 3'-monophosphates to nucleosides.
-
-
³²P-Labeling:
-
Add a labeling cocktail containing T4 polynucleotide kinase and an excess of [γ-³²P]ATP.
-
Incubate for 1 hour at 37°C.
-
-
Removal of Excess ATP:
-
Add apyrase to the reaction mixture and incubate for 30 minutes at 37°C to hydrolyze unreacted ATP.
-
-
Separation and Quantification:
-
Separate the ³²P-labeled adducts by two-dimensional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates or by HPLC with a radioactivity detector.
-
Quantify adduct levels by scintillation counting or phosphorimaging of the TLC plate.
-
Protocol 2: LC-MS/MS for this compound-DNA Adducts
This protocol provides a general framework for LC-MS/MS analysis.
-
DNA Digestion:
-
Digest 50 µg of DNA with a cocktail of DNase I, spleen phosphodiesterase, and alkaline phosphatase overnight at 37°C.
-
Spike the sample with a known amount of a stable isotope-labeled internal standard corresponding to the this compound-DNA adduct of interest.
-
-
Sample Cleanup/Enrichment:
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove salts and the majority of unmodified nucleosides.
-
Wash the cartridge with water and elute the adducts with methanol or acetonitrile.
-
Dry the eluate under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in a small volume of the initial mobile phase.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the adducts using a gradient of acetonitrile or methanol in water containing a small amount of formic acid.
-
Detect the adducts using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. The SRM transition will be from the protonated molecular ion of the adduct to a specific fragment ion (typically the protonated base of the adduct).
-
Quantify the adducts by comparing the peak area of the native adduct to that of the internal standard.
-
Visualizations
Caption: General workflow for this compound-DNA adduct quantification.
Caption: Troubleshooting logic for low or no adduct signal.
References
- 1. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative reactions of anti 5,9-dimethylchrysene dihydrodiol epoxide with DNA and deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
Improving the stability of 5,12-Dimethylchrysene stock solutions
This technical support center provides guidance on improving the stability of 5,12-Dimethylchrysene stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a synthetic polycyclic aromatic hydrocarbon (PAH). It is often used in research as an inactive analog of the potent tumor initiator, 5,11-dimethylchrysene.
| Property | Value |
| Molecular Formula | C₂₀H₁₆ |
| Molecular Weight | 256.3 g/mol |
| Appearance | Crystalline solid |
| Solubility | Generally insoluble in water, soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane. |
Q2: What is the primary degradation pathway for this compound in solution?
A2: Like many PAHs, this compound is susceptible to photodegradation, especially when exposed to UV light. This process can lead to the formation of various oxidation products, altering the concentration and purity of your stock solution.
Q3: Which solvent is recommended for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for PAHs and its miscibility with aqueous media used in many biological assays. Acetonitrile is another suitable option, particularly for analytical purposes such as HPLC, as it is UV transparent and less prone to interfering with assays. For long-term storage, less volatile solvents are generally preferred.
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: To ensure the stability of your this compound stock solutions, they should be stored under the following conditions:
-
Temperature: At or below -20°C for long-term storage. For short-term storage (a few days to a week), 2-8°C is acceptable.
-
Light: Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Container: Use tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and contamination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon thawing or storage at 2-8°C. | The concentration of this compound may exceed its solubility limit in the chosen solvent at lower temperatures. | Gently warm the solution in a water bath (not exceeding 37°C) and vortex or sonicate until the precipitate redissolves. Before use, ensure the solution is at room temperature and visually inspect for any undissolved material. For long-term storage, consider preparing the stock solution at a slightly lower concentration. |
| Discoloration (e.g., yellowing) of the stock solution. | This may indicate degradation of the compound, possibly due to oxidation or photodegradation. | Discard the solution and prepare a fresh stock. Ensure that the new stock is stored under the recommended conditions (protected from light, at or below -20°C). |
| Inconsistent experimental results using the same stock solution. | This could be due to degradation of the compound, leading to a lower effective concentration, or the presence of active degradation products. It could also be a result of incomplete dissolution after thawing. | Verify the concentration and purity of your stock solution using an analytical method like HPLC-UV. Always ensure the solution is completely thawed and mixed well before each use. If degradation is confirmed, prepare a fresh stock solution. |
Quantitative Data on Solution Stability
| Solvent | Storage Temperature | Light Exposure | Estimated Stability |
| DMSO | -20°C | Dark (Amber Vial) | > 1 year |
| DMSO | 4°C | Dark (Amber Vial) | 1-3 months |
| Acetonitrile | -20°C | Dark (Amber Vial) | > 1 year |
| Acetonitrile | 4°C | Dark (Amber Vial) | 3-6 months |
| Any Solvent | Room Temperature | Ambient Light | < 1 week (significant degradation likely) |
Note: These are estimates. Actual stability may vary based on the purity of the solvent and the specific storage container.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, a calibrated analytical balance, a class A volumetric flask, and a vortex mixer or sonicator.
-
Procedure:
-
Weigh out 2.563 mg of this compound.
-
Quantitatively transfer the solid to a 1 mL volumetric flask.
-
Add a small amount of DMSO to dissolve the solid.
-
Vortex or sonicate until all the solid is dissolved.
-
Bring the solution to the final volume of 1 mL with DMSO.
-
Mix thoroughly.
-
Aliquot into smaller volumes in amber vials for storage at -20°C.
-
Protocol 2: Assessment of Stock Solution Stability by HPLC-UV
-
Objective: To determine the purity and concentration of this compound in a stock solution over time.
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Reference standard of this compound.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with 85% Acetonitrile / 15% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: ~268 nm (or the wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a calibration curve using the reference standard at several concentrations.
-
At time zero, dilute an aliquot of your stock solution to fall within the range of the calibration curve and inject it into the HPLC system.
-
Record the peak area of the this compound peak.
-
Store the stock solution under the desired conditions.
-
At subsequent time points (e.g., 1 week, 1 month, 3 months), repeat step 3.
-
Compare the peak area at each time point to the initial peak area to determine the percentage of degradation. The appearance of new peaks may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: Potential signaling pathway involving this compound as a ligand for the Aryl Hydrocarbon Receptor (AhR).
Technical Support Center: Safe Handling and Disposal of 5,12-Dimethylchrysene Waste
For Researchers, Scientists, and Drug Development Professionals
This guide provides best practices for the safe handling and disposal of 5,12-Dimethylchrysene waste. It is intended to supplement, not replace, your institution's established safety protocols and the information provided in the specific Safety Data Sheet (SDS) for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What immediate actions should I take in case of accidental exposure to this compound?
A2: In case of any exposure, it is crucial to seek immediate medical attention.
-
After inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.
-
After skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
After swallowing: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical advice.
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: A comprehensive list of required PPE is provided in the table below. Always consult the specific SDS and your institution's safety guidelines.
Q4: How should I properly store this compound?
A4: Store this compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The storage area should be clearly labeled with the appropriate hazard warnings.
Q5: What is the appropriate method for disposing of this compound waste?
A5: this compound waste is considered hazardous waste. All contaminated materials, including empty containers, disposable PPE, and spill cleanup debris, must be collected in a designated, properly labeled hazardous waste container. The primary recommended disposal method is high-temperature incineration by a licensed hazardous waste disposal facility.[5][6][7][8]
Troubleshooting Guides
Scenario 1: I have spilled a small amount of solid this compound in the laboratory.
| Step | Action |
| 1. Alert & Evacuate | Immediately alert others in the vicinity and restrict access to the spill area. |
| 2. Don PPE | Put on the appropriate personal protective equipment as outlined in the PPE table below. |
| 3. Containment | If it is safe to do so, prevent the powder from becoming airborne. Do not use a dry sweeping method. |
| 4. Cleanup | Gently cover the spill with an absorbent material, such as vermiculite or sand. Carefully scoop the mixture into a designated hazardous waste container. |
| 5. Decontamination | Decontaminate the spill area using a suitable solvent (e.g., ethanol or acetone) and absorbent pads. Place all used cleaning materials into the hazardous waste container. |
| 6. Reporting | Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.[9] |
Scenario 2: I need to decontaminate glassware that has been in contact with this compound.
| Step | Action |
| 1. Initial Rinse | Under a fume hood, rinse the glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinse solvent as hazardous waste. |
| 2. Soaking | Immerse the glassware in a cleaning solution known to be effective for PAHs, such as a strong oxidizing agent or a specialized laboratory detergent. |
| 3. Scrubbing | Wearing appropriate chemical-resistant gloves, scrub the glassware thoroughly. |
| 4. Final Rinse | Rinse the glassware with copious amounts of water. |
| 5. Drying | Allow the glassware to air dry or place it in a drying oven. |
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption.[1][2] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from dust particles and splashes.[2] |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) | To prevent inhalation of airborne particles.[2] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes | To protect skin from accidental contact.[4] For extensive work, consider a disposable suit. |
Table 2: Waste Disposal and Decontamination Parameters
| Parameter | Recommendation | Source |
| Primary Disposal Method | High-temperature incineration | [5][6][7][8] |
| Incineration Temperature | >850°C, with a secondary combustion chamber at >1100°C | [5][6] |
| RCRA Waste Code | Likely U059 (Daunomycin, a related polycyclic aromatic compound), or a generic code for toxic/carcinogenic waste (e.g., D002, D003). Consult your EHS department for the specific code used at your institution. | [10][11][12] |
| Decontamination Solvents | Ethanol, Acetone | [13] |
Experimental Protocols
Protocol 1: Small-Scale Spill Cleanup of Solid this compound
-
Preparation: Ensure a chemical spill kit is readily available. The kit should contain absorbent material (e.g., vermiculite), scoops, labeled hazardous waste bags, and appropriate PPE.
-
Procedure:
-
Alert personnel and secure the area.
-
Don the required PPE: respirator, safety goggles, lab coat, and chemical-resistant gloves.
-
Gently cover the spill with absorbent material, working from the outside in to minimize dust.
-
Carefully scoop the contaminated absorbent material into a labeled hazardous waste bag.
-
Wet a disposable cloth with a suitable solvent (e.g., acetone) and wipe the spill area. Place the cloth in the waste bag.
-
Wipe the area again with a clean, wet cloth. Place this cloth in the waste bag.
-
Seal the hazardous waste bag and place it in the designated hazardous waste collection area.
-
Remove and dispose of PPE in a separate labeled bag for hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Document the spill and cleanup procedure as required by your institution.
-
Mandatory Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Logical pathway for the disposal of this compound waste.
References
- 1. chemos.de [chemos.de]
- 2. chemscene.com [chemscene.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Emission of Polycyclic Aromatic Hydrocarbons from Municipal Solid Waste Incinerators during the Combustion Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. wku.edu [wku.edu]
- 13. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Metabolism of 5,12-Dimethylchrysene and 5,11-Dimethylchrysene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro metabolism of two isomeric polycyclic aromatic hydrocarbons (PAHs), 5,12-Dimethylchrysene (5,12-diMeC) and 5,11-Dimethylchrysene (5,11-diMeC). The positioning of a methyl group in the sterically hindered "peri" position in 5,12-diMeC significantly alters its metabolic fate compared to the less hindered 5,11-diMeC. This difference in metabolism is believed to be a key determinant of their differing tumorigenic activities, with 5,11-diMeC being a strong tumor initiator and 5,12-diMeC being inactive.[1][2]
Comparative Analysis of Metabolite Formation
The in vitro metabolism of both 5,12-diMeC and 5,11-diMeC by mouse and rat liver S9 supernatants leads to the formation of several types of metabolites, including dihydrodiols, chrysenols, hydroxymethylchrysenes, and hydroxymethylchrysenols.[1][2] However, the relative abundance of these metabolites differs significantly between the two isomers, primarily due to the steric hindrance imposed by the peri-methyl group in 5,12-diMeC.
The 12-methyl group in 5,12-diMeC strongly inhibits enzymatic oxidation at the adjacent 1,2-positions.[1][2] This is evident from the dramatically lower formation of 1-hydroxy-5,12-diMeC and 1,2-dihydro-1,2-dihydroxy-5,12-diMeC compared to the corresponding metabolites of 5,11-diMeC.[1][2] Conversely, metabolism at the 7,8-position is favored for 5,12-diMeC.[1]
In contrast, the 11-methyl group in 5,11-diMeC does not inhibit metabolism at the 1,2-positions, leading to the formation of 1,2-dihydro-1,2-dihydroxy-5,11-diMeC, a potential proximate tumorigen.[1][2] The formation of this specific dihydrodiol is considered a critical step in the metabolic activation of certain PAHs to carcinogenic epoxides.[1]
The following tables summarize the quantitative data on the formation of key metabolites from 5,11-diMeC and 5,12-diMeC by liver S9 supernatants from control and 3-methylcholanthrene (3-MC) pretreated rats and mice.
Table 1: In Vitro Metabolism of 5,11-Dimethylchrysene by Liver S9 Supernatants
| Metabolite | Rat Liver (nmol/mg protein) | Mouse Liver (nmol/mg protein) |
| Control | 3-MC Pretreated | |
| 1,2-dihydro-1,2-dihydroxy-5,11-diMeC | 0.21 | 0.25 |
| 3,4-dihydro-3,4-dihydroxy-5,11-diMeC | 0.03 | 0.05 |
| 7,8-dihydro-7,8-dihydroxy-5,11-diMeC | 0.04 | 0.06 |
| 9,10-dihydro-9,10-dihydroxy-5,11-diMeC | 0.02 | 0.03 |
| 1-hydroxy-5,11-diMeC | 0.10 | 1.20 |
| 3-hydroxy-5,11-diMeC | 0.08 | 0.90 |
| 5-hydroxymethyl-11-methylchrysene | 0.15 | 0.20 |
Data adapted from in vitro studies.[2]
Table 2: In Vitro Metabolism of this compound by Liver S9 Supernatants
| Metabolite | Rat Liver (nmol/mg protein) | Mouse Liver (nmol/mg protein) |
| Control | 3-MC Pretreated | |
| 1,2-dihydro-1,2-dihydroxy-5,12-diMeC | 0.01 | 0.01 |
| 7,8-dihydro-7,8-dihydroxy-5,12-diMeC | 0.18 | 0.22 |
| 1-hydroxy-5,12-diMeC | 0.01 | 0.02 |
| 7-hydroxy-5,12-diMeC | 0.12 | 2.10 |
| 5-hydroxymethyl-12-methylchrysene | 0.10 | 0.15 |
| 12-hydroxymethyl-5-methylchrysene | 0.08 | 0.12 |
Data adapted from in vitro studies.[2] A significant finding is the ratio of 7-hydroxy-5,12-diMeC to 1-hydroxy-5,12-diMeC, which was approximately 100 to 1 when 5,12-diMeC was metabolized by liver supernatants from 3-methylcholanthrene pretreated mice and rats.[1][2]
Experimental Protocols
The following is a summary of the experimental methodology used to obtain the metabolism data.
In Vitro Incubation: Liver 9000 x g supernatants (S9 fraction) were prepared from male F-344 rats and female CD-I mice. Some animals were pretreated with 3-methylcholanthrene or Aroclor to induce cytochrome P450 enzymes. The incubation mixture (5 ml) contained 50 µmol of phosphate buffer (pH 7.4), 15 µmol of MgCl₂, 10 µmol of NADP⁺, 25 µmol of glucose-6-phosphate, 5 units of glucose-6-phosphate dehydrogenase, 0.2 µmol of the dimethylchrysene substrate (in 0.25 ml of acetone), and 2 ml of the S9 supernatant. Incubations were carried out at 37°C for 30 minutes with shaking.
Metabolite Extraction and Analysis: Following incubation, the reaction was stopped by the addition of 5 ml of cold acetone. The mixture was then extracted three times with 10 ml portions of ethyl acetate. The combined organic extracts were washed with water, dried over anhydrous sodium sulfate, and the solvent was evaporated under a stream of nitrogen. The residue was dissolved in methanol for analysis by high-performance liquid chromatography (h.p.l.c.).
Metabolite Identification: Metabolites were separated by h.p.l.c. and identified based on their ultraviolet (u.v.) and mass spectra (m.s.), and by comparison to synthetic reference standards where available.[1][2]
Metabolic Pathways and Visualization
The metabolism of both 5,11-diMeC and 5,12-diMeC is primarily initiated by the cytochrome P450 monooxygenase system, which catalyzes the initial oxidation of the aromatic rings and methyl groups.[3][4][5][6] The resulting reactive intermediates, such as epoxides, can then be further metabolized by other enzymes like epoxide hydrolase to form dihydrodiols.
The following diagrams illustrate the key differences in the metabolic pathways of 5,11-diMeC and 5,12-diMeC.
Caption: Metabolic activation pathway of 5,11-Dimethylchrysene.
Caption: Metabolic pathway of this compound showing steric inhibition.
Conclusion
The comparative metabolism of this compound and 5,11-Dimethylchrysene highlights the profound impact of molecular structure on metabolic fate and biological activity. The presence of a peri-methyl group in 5,12-diMeC sterically hinders metabolism at the adjacent 1,2-positions, a critical pathway for the formation of tumorigenic bay-region diol epoxides. In contrast, the unhindered bay region of 5,11-diMeC allows for the formation of the 1,2-dihydrodiol metabolite, a potential proximate carcinogen. These findings provide a clear biochemical basis for the observed differences in the tumorigenicity of these two isomers and underscore the importance of steric factors in the metabolic activation of polycyclic aromatic hydrocarbons.
References
- 1. Identification of metabolites of 5,11-dimethylchrysene and this compound and the influence of a peri-methyl group on their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Cytochrome P450 Metabolism on Drug Interactions - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Tumorigenicity of Dimethylchrysene Isomers: A Focus on 5,12-Dimethylchrysene
A comprehensive guide for researchers, scientists, and drug development professionals on the differential carcinogenic potential of dimethylchrysene isomers, with a special emphasis on the weakly tumorigenic 5,12-dimethylchrysene.
This guide provides an objective comparison of the tumorigenic activity of this compound relative to other dimethylchrysene isomers, supported by experimental data. The significant disparity in carcinogenic potential among these isomers is primarily attributed to structural variations that influence their metabolic activation into DNA-damaging agents.
Executive Summary
Experimental evidence consistently demonstrates that this compound is a weak tumor initiator. In stark contrast, isomers such as 5,11-dimethylchrysene are potent carcinogens. This difference is rooted in the steric hindrance provided by the methyl group at the 12-position in this compound, which impedes the metabolic formation of a highly carcinogenic bay-region diol epoxide. This guide will delve into the quantitative tumorigenicity data, the underlying metabolic pathways, and the experimental protocols used to establish these findings.
Quantitative Comparison of Tumorigenicity
The tumorigenic potential of dimethylchrysene isomers is typically assessed using a mouse skin initiation-promotion assay. In these studies, a single dose of the test compound (the initiator) is applied to the skin of mice, followed by repeated applications of a tumor promoter. The development of skin tumors is then monitored over time.
While a single study providing a direct quantitative comparison of all dimethylchrysene isomers is not available, a compilation of data from various studies highlights the significant differences in their tumor-initiating activity.
| Compound | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | Latency to Tumor Onset | Reference |
| This compound | Weak / Inactive | Not consistently reported | Not consistently reported | [1][2] |
| 5,11-Dimethylchrysene | 70-85% | High | Not consistently reported | [1][2] |
| 5,6-Dimethylchrysene | Significant activity (less than 5-methylchrysene) | Not consistently reported | Not consistently reported | [3] |
| Other Dimethylchrysenes | Significantly less tumorigenic than 5-methylchrysene | Not consistently reported | Not consistently reported | [3] |
Note: The data presented is a summary from multiple sources. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The standard method for evaluating the tumor-initiating activity of polycyclic aromatic hydrocarbons (PAHs) like dimethylchrysenes is the two-stage mouse skin carcinogenesis model.
Mouse Skin Initiation-Promotion Assay
-
Animal Model: Typically, female CD-1 or SENCAR mice, known for their sensitivity to skin carcinogens, are used.
-
Initiation: A single dose of the dimethylchrysene isomer, dissolved in a solvent like acetone, is topically applied to the shaved dorsal skin of the mice.
-
Promotion: Approximately one to two weeks after initiation, a tumor promoter, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, usually twice a week.
-
Observation: The mice are observed for a period of 20-30 weeks, during which the time of appearance, number, and size of skin tumors (papillomas) are recorded.
-
Data Analysis: The tumorigenic response is quantified by measuring tumor incidence (the percentage of mice with tumors), tumor multiplicity (the average number of tumors per mouse), and tumor latency (the time to the appearance of the first tumor).
Signaling Pathways and Mechanism of Action
The carcinogenicity of dimethylchrysene isomers is intrinsically linked to their metabolic activation, a process initiated by the Aryl Hydrocarbon Receptor (AHR).
Metabolic Activation Pathway
-
AHR Binding and Activation: Dimethylchrysene isomers, being lipophilic, can diffuse across the cell membrane and bind to the Aryl Hydrocarbon Receptor (AHR) in the cytoplasm. This binding causes a conformational change in the AHR, leading to its translocation into the nucleus.
-
Gene Transcription: In the nucleus, the activated AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including cytochrome P450 enzymes like CYP1A1.
-
Metabolic Conversion: The induced CYP1A1 enzyme metabolizes the dimethylchrysene. For potent isomers like 5,11-dimethylchrysene, this process leads to the formation of a bay-region dihydrodiol, which is then further oxidized by CYP1A1 to a highly reactive diol epoxide.
-
DNA Adduct Formation and Tumor Initiation: This ultimate carcinogenic diol epoxide can covalently bind to DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations in critical genes during DNA replication, thereby initiating the process of tumorigenesis.
The Structural Basis for the Low Tumorigenicity of this compound
The key to the low tumorigenic potential of this compound lies in its molecular structure. The methyl group at the 12-position is located in the "bay region" of the chrysene molecule. This methyl group sterically hinders the enzymatic action of cytochrome P450 at the adjacent 1,2-double bond. This inhibition prevents the formation of the 1,2-dihydrodiol, a critical precursor for the ultimate carcinogenic diol epoxide. Consequently, the metabolic activation of this compound to a potent carcinogen is significantly reduced.
Conclusion
The tumorigenicity of dimethylchrysene isomers is highly structure-dependent. This compound serves as a clear example of how a subtle change in methyl group positioning can drastically reduce carcinogenic potential by impeding the metabolic activation pathway that leads to the formation of the ultimate DNA-reactive metabolite. This understanding is crucial for structure-activity relationship studies in the fields of toxicology and drug development, aiding in the prediction and assessment of the carcinogenic risk of polycyclic aromatic hydrocarbons. Further research focusing on a direct, quantitative comparison of a wider range of dimethylchrysene isomers under standardized experimental conditions would be invaluable for refining these predictive models.
References
- 1. Tumor initiating activity of 5,11-dimethylchrysene and the structural requirements favoring carcinogenicity of methylated polynuclear aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of 5,12-Dimethylchrysene: A Comparative Guide to its Weak Carcinogenicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5,12-Dimethylchrysene's weak carcinogenic activity with its potent isomer, 5,11-Dimethylchrysene, and other well-known carcinogens. By presenting key experimental data, detailed methodologies, and visual representations of metabolic pathways, we aim to elucidate the structural and metabolic factors that underpin its attenuated tumorigenicity.
Comparative Analysis of Carcinogenic Activity
The tumorigenic potential of this compound has been demonstrated to be significantly lower than its structural isomer, 5,11-Dimethylchrysene, and other potent polycyclic aromatic hydrocarbons (PAHs). The following table summarizes the comparative tumor-initiating activity from key studies.
| Compound | Dose (µg) | Tumor Incidence (%) | Average Tumors per Mouse | Reference |
| This compound | 100 | Inactive/Weak | Not Reported | [1] |
| 5,11-Dimethylchrysene | 10 or 30 | 70-85 | Not Reported | [2] |
| Benzo[a]pyrene | 400 nmol | ~50 (at 26 weeks) | 2.88 ± 2.33 | [1][3] |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | - | 96.6 | 18.8 ± 13.4 | [4] |
The Decisive Role of Metabolic Pathways
The stark difference in the carcinogenicity of this compound and its isomer, 5,11-Dimethylchrysene, is primarily attributed to their distinct metabolic fates. The structural arrangement of the methyl groups significantly influences the enzymatic reactions that can lead to the formation of highly reactive, DNA-damaging metabolites.
Metabolic Activation Pathway of 5,11-Dimethylchrysene
5,11-Dimethylchrysene is metabolized to a potent ultimate carcinogen through a "bay region" diol epoxide pathway. This multi-step process, primarily mediated by cytochrome P450 enzymes, is illustrated below. The formation of the highly reactive diol epoxide allows it to intercalate into DNA, forming adducts that can lead to mutations and initiate carcinogenesis.
Caption: Metabolic activation of 5,11-Dimethylchrysene to a carcinogenic diol epoxide.
Metabolic Deactivation Pathway of this compound
In contrast, the metabolic pathway of this compound is significantly hindered. The presence of a methyl group in the "peri" position (the 12-position) sterically obstructs the enzymatic formation of the precursor 1,2-diol, which is a critical step in the formation of the ultimate carcinogenic diol epoxide.[5][6] This steric hindrance effectively shunts the metabolism towards detoxification pathways, leading to the formation of less harmful metabolites.
Caption: Steric hindrance in this compound metabolism prevents carcinogenic activation.
Experimental Protocols
The validation of this compound's weak carcinogenicity has been primarily established through in vivo studies, particularly the mouse skin carcinogenesis model.
Mouse Skin Carcinogenesis Assay (Two-Stage Model)
This widely used model assesses the tumor-initiating and tumor-promoting potential of chemical compounds.
1. Initiation Phase:
-
Animal Model: Female CD-1 or SENCAR V/J mice are typically used.
-
Test Compound Application: A single topical application of the test compound (e.g., this compound, 5,11-Dimethylchrysene) dissolved in a suitable solvent (e.g., acetone) is administered to the shaved dorsal skin of the mice. Doses can range from 10 to 100 µg.[2]
-
Observation Period: A latency period of one to two weeks is observed to allow for the initiation event to occur.
2. Promotion Phase:
-
Promoting Agent: Twice-weekly applications of a tumor promoter, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), are administered to the same area of the skin.
-
Duration: The promotion phase typically continues for 20 to 30 weeks.
-
Data Collection: The number and size of skin tumors (papillomas and carcinomas) are recorded weekly.
-
Endpoint: At the end of the study, tumors are histopathologically examined to confirm their malignancy.
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative mouse skin carcinogenesis study.
Caption: Workflow for the two-stage mouse skin carcinogenesis assay.
Conclusion
The weak carcinogenicity of this compound is a well-established phenomenon, starkly contrasting with the potent activity of its isomer, 5,11-Dimethylchrysene. This difference is not arbitrary but is rooted in the specific molecular geometry of this compound. The presence of a methyl group in the peri position acts as a structural shield, effectively preventing the metabolic activation pathway that leads to a carcinogenic diol epoxide. This understanding of structure-activity relationships is crucial for researchers in the fields of toxicology, pharmacology, and drug development, as it underscores the profound impact of subtle molecular changes on biological activity and provides a compelling case study in the design of safer chemical entities.
References
- 1. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor initiating activity of 5,11-dimethylchrysene and the structural requirements favoring carcinogenicity of methylated polynuclear aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The environmental carcinogen benzo[a]pyrene regulates epigenetic reprogramming and metabolic rewiring in a two-stage mouse skin carcinogenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of metabolites of 5,11-dimethylchrysene and this compound and the influence of a peri-methyl group on their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Cross-Species Metabolism of 5,12-Dimethylchrysene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of 5,12-Dimethylchrysene (5,12-diMeC) across different species, with a focus on in vitro studies using liver preparations. 5,12-diMeC is a methylated polycyclic aromatic hydrocarbon (PAH) and an inactive analogue of the strong tumor initiator, 5,11-dimethylchrysene.[1] Understanding its metabolic fate is crucial for assessing its toxicological profile and for broader structure-activity relationship studies within the field of chemical carcinogenesis.
Executive Summary
In vitro studies reveal significant species-dependent differences in the metabolism of this compound. The presence of a methyl group at the 12-position sterically hinders metabolism at the adjacent 1,2-positions, a critical activation pathway for many carcinogenic PAHs.[1][2] This guide summarizes the key metabolites identified in mouse and rat liver preparations and draws inferences for human metabolism based on studies of the closely related compound, 5-methylchrysene.
Data Presentation: Metabolite Distribution
The following table summarizes the key metabolites of this compound identified in in vitro studies using liver fractions from mice and rats. Quantitative data for a direct comparison is limited in the available literature; however, relative proportions and key observations are presented.
| Metabolite Class | Specific Metabolites | Mouse Liver (S9) | Rat Liver (S9) | Human (Inference) | Key Observations |
| Dihydrodiols | 7,8-dihydro-7,8-dihydroxy-5,12-diMeC | Preferentially formed | Preferentially formed | Likely formed, but potentially at a lower rate than 5-methylchrysene. | The 12-methyl group strongly inhibits the formation of the 1,2-dihydrodiol, a potential proximate tumorigen.[1][2] |
| 1,2-dihydro-1,2-dihydroxy-5,12-diMeC | Significantly inhibited | Significantly inhibited | Formation expected to be highly restricted. | The ratio of 7,8-dihydrodiol to 1,2-dihydrodiol is very high. | |
| Chrysenols | 7-hydroxy-5,12-diMeC | Major metabolite | Major metabolite | Phenolic metabolites are expected. | The ratio of 7-hydroxy to 1-hydroxy metabolites can be as high as 100:1 in pre-treated animals.[1][2] |
| 1-hydroxy-5,12-diMeC | Minor metabolite | Minor metabolite | Minor metabolite expected. | Formation is sterically hindered by the 12-methyl group. | |
| Hydroxymethylchrysenes | 5-hydroxymethyl-12-methylchrysene | Detected | Detected | Likely formed via CYP3A4 activity.[3] | Hydroxylation can occur at either methyl group. |
| 12-hydroxymethyl-5-methylchrysene | Detected | Detected | Likely formed via CYP3A4 activity.[3] | ||
| Hydroxymethylchrysenols | Hydroxymethylchrysenols | Detected | Detected | Further oxidation products are possible. | Represents a combination of ring and methyl group hydroxylation. |
Metabolic Pathways and Experimental Workflows
The metabolic transformation of this compound is a complex process primarily mediated by cytochrome P450 (CYP) enzymes. The following diagrams illustrate the proposed metabolic pathway and a typical experimental workflow for studying its in vitro metabolism.
Experimental Protocols
The following provides a generalized protocol for the in vitro metabolism of this compound based on methodologies reported for similar polycyclic aromatic hydrocarbons.
1. Preparation of Liver S9 Fraction:
-
Homogenize fresh liver tissue in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (S9 fraction) and determine the protein concentration.
2. In Vitro Incubation:
-
Prepare an incubation mixture containing the liver S9 fraction (or microsomes), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and this compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Terminate the reaction by adding a quenching solvent (e.g., cold acetone or acetonitrile).
3. Metabolite Extraction:
-
Extract the metabolites from the incubation mixture using an organic solvent such as ethyl acetate.
-
Repeat the extraction process to ensure complete recovery.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol) for analysis.
4. HPLC Analysis:
-
Separate the metabolites using a reverse-phase HPLC column (e.g., C18).
-
Employ a gradient elution system with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile).
-
Detect the metabolites using a UV-Vis or fluorescence detector set at appropriate wavelengths for chrysenes.
-
Identify and quantify metabolites by comparing their retention times and spectral properties with those of authentic standards. Mass spectrometry (MS) can be coupled with HPLC for definitive identification.
Cross-Species Comparison and Discussion
-
Rat and Mouse: The metabolism of 5,12-diMeC in rats and mice is qualitatively similar, with the predominant pathways being hydroxylation at the 7-position and the formation of the 7,8-dihydrodiol.[1] A key finding is the profound inhibitory effect of the 12-methyl group on metabolism at the 1,2-positions.[1][2] This steric hindrance prevents the formation of the 1,2-diol-3,4-epoxide, a bay-region diol epoxide that is often the ultimate carcinogenic metabolite for other PAHs.
-
Human: Direct experimental data on the metabolism of 5,12-diMeC in human tissues is lacking. However, studies on the structurally similar 5-methylchrysene provide valuable insights. In humans, the metabolism of 5-methylchrysene is catalyzed by CYP1A1, CYP1A2, and CYP3A4.[3] CYP1A1 and CYP1A2 are primarily responsible for ring oxidation, leading to the formation of dihydrodiols, while CYP3A4 is involved in methyl hydroxylation.[3] It is plausible that these same enzymes are involved in the metabolism of 5,12-diMeC in humans. However, the steric hindrance of the 12-methyl group would be expected to similarly restrict the formation of the 1,2-dihydrodiol in humans, likely directing the metabolism towards the formation of the 7,8-dihydrodiol and phenolic metabolites.
Conclusion
The cross-species comparison of this compound metabolism highlights the critical role of molecular structure in determining metabolic fate. The presence of the 12-methyl group significantly alters the metabolic profile compared to other methylated chrysenes by sterically hindering the formation of a key bay-region diol epoxide. While data in human systems is still needed for a complete picture, the available evidence from rodent models and related compounds suggests that 5,12-diMeC is less likely to be activated to a potent carcinogen via the classical diol-epoxide pathway. This information is valuable for toxicological risk assessment and for understanding the structure-activity relationships of methylated PAHs.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Identification of metabolites of 5,11-dimethylchrysene and this compound and the influence of a peri-methyl group on their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DNA Adduct Profiles: 5,12-Dimethylchrysene vs. Benzo[a]pyrene
A detailed guide for researchers on the distinct DNA adduct profiles of two potent polycyclic aromatic hydrocarbons, 5,12-Dimethylchrysene and Benzo[a]pyrene, supported by experimental data and methodologies.
This guide provides a comparative overview of the DNA adduct profiles of this compound (5,12-DMC) and the well-characterized carcinogen, benzo[a]pyrene (B[a]P). Understanding the differences in their metabolic activation, the types of DNA adducts formed, and their relative distribution is critical for assessing their carcinogenic potential and mechanisms of action. This document is intended for researchers, scientists, and professionals in the fields of toxicology, oncology, and drug development.
Introduction to Carcinogenic PAHs and DNA Adducts
Polycyclic aromatic hydrocarbons (PAHs) are a class of widespread environmental pollutants, many of which are potent carcinogens.[1] Their carcinogenicity is primarily initiated through metabolic activation to reactive intermediates that covalently bind to DNA, forming DNA adducts.[1][2] These adducts can distort the DNA helix, leading to mutations during replication and transcription if not repaired, ultimately contributing to the initiation of cancer.[3][4] Benzo[a]pyrene is a benchmark PAH whose mechanisms of action have been extensively studied.[5] this compound, a methylated derivative of chrysene, represents another class of PAHs where methyl group positioning significantly influences metabolic fate and carcinogenic activity.
Metabolic Activation Pathways
The genotoxicity of both B[a]P and 5,12-DMC is dependent on their metabolic conversion to highly reactive diol epoxides. However, their structural differences lead to distinct metabolic pathways.
Benzo[a]pyrene (B[a]P) follows a well-established three-step activation process.[6][7] It is first oxidized by cytochrome P450 enzymes (CYP1A1 and CYP1B1) to form B[a]P-7,8-epoxide.[8][9] This intermediate is then hydrolyzed by epoxide hydrolase to produce B[a]P-7,8-dihydrodiol. A second epoxidation by CYP enzymes at the 9,10-position creates the ultimate carcinogen, B[a]P-7,8-diol-9,10-epoxide (BPDE), which readily reacts with DNA.[6][8][9]
This compound (5,12-DMC) metabolism is significantly influenced by the steric hindrance of its methyl groups. The peri-methyl group at position 12 strongly inhibits metabolic oxidation at the adjacent 1,2-positions.[10] Consequently, metabolism is directed towards the 7,8-positions, leading to the preferential formation of 7,8-dihydro-7,8-dihydroxy-5,12-diMeC.[10] This dihydrodiol is the likely precursor to the ultimate carcinogenic diol epoxide, analogous to the B[a]P pathway.
Comparison of DNA Adduct Profiles
The differences in metabolic activation culminate in distinct DNA adduct profiles for B[a]P and 5,12-DMC. The primary distinction lies in the target nucleobase and the specific adducts formed.
| Feature | Benzo[a]pyrene (B[a]P) | This compound (5,12-DMC) & Analogs |
| Reactive Intermediate | Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)[6][8] | Putative 7,8-diol-9,10-epoxide of 5,12-DMC |
| Primary Target Base | Deoxyguanosine (dG)[3][8] | Deoxyguanosine (dG) and Deoxyadenosine (dA) |
| Major Adduct | 10-(deoxyguanosin-N²-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-B[a]P (dG-N²-BPDE)[5][8] | For 5-methylchrysene, the major adduct is a deoxyguanosine derivative.[11] For 5,6-dimethylchrysene, adducts are formed with both dG and dA.[12][13] |
| Adduct Characteristics | Forms bulky adducts that significantly distort the DNA helix.[3] | Forms bulky adducts; steric hindrance from methyl groups may influence adduct conformation.[14] |
Quantitative Adduct Levels: Direct comparative quantitative data under identical conditions is scarce. However, studies on B[a]P have established measurable adduct levels in various systems. For instance, in human oral buccal cells of smokers, BPDE-N²-dG levels were found to be significantly higher (mean of 20.18 ± 8.40 adducts/10⁸ dG) compared to non-smokers (0.84 ± 1.02 adducts/10⁸ dG).[15][16][17] In mouse skin, a single application of B[a]P resulted in total DNA adduct levels of 141 ± 37 adducts/10⁸ nucleotides.[5]
For methylated chrysenes, the reactivity and adduct yields can be substantial. Studies comparing dihydrodiol epoxides of 5-methylchrysene and 5,6-dimethylchrysene showed that the yield of adducts in reactions with DNA can be several-fold to 50-fold greater than with free deoxyribonucleotides, indicating a DNA-dependent enhancement of the reaction.[14]
Experimental Protocols
The detection and quantification of DNA adducts are primarily achieved through highly sensitive techniques such as ³²P-postlabeling and liquid chromatography-mass spectrometry (LC-MS/MS).
³²P-Postlabeling Assay for DNA Adduct Detection
The ³²P-postlabeling assay is an ultrasensitive method capable of detecting as low as one adduct in 10⁹–10¹⁰ normal nucleotides.[18][19] The protocol generally involves four main steps:[20][21][22]
-
DNA Digestion: Microgram quantities of DNA are enzymatically hydrolyzed to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Bulky aromatic adducts are enriched relative to normal nucleotides. This is often achieved by nuclease P1 digestion, which dephosphorylates normal 3'-mononucleotides but not the adducted nucleotides, followed by butanol extraction.
-
Radiolabeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase, which catalyzes the transfer of ³²P from [γ-³²P]ATP.
-
Separation and Quantification: The ³²P-labeled adducts are separated from excess [γ-³²P]ATP and resolved using multi-directional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Adducts are then detected and quantified by their radioactive decay using storage phosphor imaging.
Conclusion
The DNA adduct profiles of this compound and Benzo[a]pyrene exhibit key differences driven by their distinct molecular structures.
-
B[a]P is metabolically activated via the "diol epoxide" pathway to form BPDE, which predominantly forms adducts at the N²-position of deoxyguanosine. This pathway and the resulting dG-N²-BPDE adduct are considered hallmarks of its potent carcinogenicity.
-
5,12-DMC activation is sterically directed away from the peri-methylated region, favoring the formation of a 7,8-diol-9,10-epoxide. Based on analogs like 5,6-dimethylchrysene, this reactive intermediate likely forms adducts with both deoxyguanosine and deoxyadenosine.
These distinctions in metabolic activation and DNA binding specificity are fundamental to understanding their differential carcinogenic potencies and modes of action. Further direct comparative studies are warranted to quantify the relative adduct-forming capabilities of these two PAHs in relevant biological systems. The methodologies outlined in this guide provide a robust framework for conducting such critical investigations.
References
- 1. Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA - Wikipedia [en.wikipedia.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of metabolites of 5,11-dimethylchrysene and this compound and the influence of a peri-methyl group on their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the major adducts formed by reaction of 5-methylchrysene anti-dihydrodiol-epoxides with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of DNA adducts formed by the four configurationally isomeric 5,6-dimethylchrysene 1,2-dihydrodiol 3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactions of dihydrodiol epoxides of 5-methylchrysene and 5, 6-dimethylchrysene with DNA and deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.psu.edu [pure.psu.edu]
- 16. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 19. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 21. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Carcinogenicity of 5,12-Dimethylchrysene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo carcinogenic potential of 5,12-Dimethylchrysene (5,12-diMeC), a polycyclic aromatic hydrocarbon (PAH). Due to its characteristically low tumorigenicity, this document contrasts its activity with the well-studied and potent carcinogen, 5-methylchrysene (5-MeC), to provide a clear context for its toxicological profile.
Executive Summary
This compound is consistently reported as a weak to inactive tumor initiator in vivo, a characteristic attributed to its unique molecular structure. The presence of a methyl group at the 12-position sterically hinders the metabolic activation pathway that is critical for the carcinogenicity of many PAHs. In vitro studies corroborate this, demonstrating a significant reduction in the formation of the proximate carcinogenic metabolite, a bay-region dihydrodiol epoxide. This guide synthesizes the available data to present a clear comparison between the in vitro metabolic fate and the in vivo tumorigenic response of 5,12-diMeC, supported by detailed experimental protocols and visual representations of the key metabolic pathway.
Data Presentation: A Comparative Analysis
The carcinogenic activity of 5,12-diMeC is best understood in comparison to a structurally related, potent carcinogen. The following tables summarize the available data for 5,12-diMeC and its more carcinogenic counterpart, 5-methylchrysene.
Table 1: In Vivo Tumorigenicity Data
| Compound | Assay Type | Dose | Tumor Incidence | Average Tumors per Mouse | Reference |
| This compound | Mouse Skin Initiation-Promotion | Not specified | Significantly lower than 5-MeC | Weak tumor initiator | [1] |
| 5-Methylchrysene (5-MeC) | Mouse Skin Initiation-Promotion | 100 nmol | High | 9.1 | [2] |
| anti-5-MeC-1,2-diol-3,4-epoxide | Newborn Mouse Lung & Liver | 56 nmol | High | 4.6 (lung), 1.2 (liver) | [3][4] |
Table 2: In Vitro Genotoxicity and Metabolism Data
| Compound | Assay Type | Cell Line / System | Key Finding | Quantitative Data | Reference |
| This compound | In Vitro Metabolism | Mouse and Rat Liver Supernatants | Inhibition of 1,2-dihydrodiol formation | Ratio of 7-hydroxy to 1-hydroxy metabolite: ~100:1 | [5] |
| This compound | Mutagenicity (Ames Test) | Salmonella typhimurium | Data not available | - | |
| This compound | Chromosomal Damage (Micronucleus Assay) | - | Data not available | - | |
| 5-Methylchrysene (5-MeC) | In Vitro Metabolism | Aroclor-treated rat liver S9 | Formation of mutagenic 1,2-dihydro-1,2-dihydroxy-5-methylchrysene | - | |
| 5-Methylchrysene (5-MeC) | Mutagenicity (hprt locus) | V79MZ cells expressing human CYP1A1/1B1 | Dose-dependent increase in mutation frequency | Significant increase at 0.1, 0.3, and 1.0 µM | [6] |
| anti-5,7-diMeC-1,2-diol-3,4-epoxide | Mutagenicity (Ames Test) | Salmonella typhimurium | Strongly mutagenic | 2500 revertants/nmol | [1] |
Experimental Protocols
In Vivo: Mouse Skin Initiation-Promotion Assay
This protocol is a standard method for assessing the carcinogenic potential of chemical compounds on mouse skin.[7][8][9]
-
Animal Model: Female CD-1 or FVB/N mice, 7-9 weeks old.
-
Initiation: A single topical application of the test compound (e.g., this compound dissolved in a vehicle like acetone) is applied to the shaved dorsal skin of the mice.
-
Promotion: Two weeks after initiation, a promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is applied topically to the same area, typically twice a week, for a period of 20-25 weeks.
-
Observation: Mice are observed weekly for the appearance of skin tumors. The number and size of tumors are recorded.
-
Endpoint: The experiment is terminated after the promotion period, and skin tumors are histopathologically examined to confirm their classification (e.g., papillomas, squamous cell carcinomas).
In Vitro: Metabolism in Liver Supernatants
This assay is used to identify the metabolites of a compound when exposed to liver enzymes.[5]
-
Preparation of S9 Fraction: Livers from untreated or induced (e.g., with Aroclor 1254 or 3-methylcholanthrene) rats or mice are homogenized in a buffer solution. The homogenate is then centrifuged at 9000 x g to obtain the post-mitochondrial supernatant (S9 fraction), which contains both microsomal and cytosolic enzymes.
-
Incubation: The test compound (this compound) is incubated with the S9 fraction in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) at 37°C.
-
Extraction: After incubation, the reaction is stopped, and the metabolites are extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted metabolites are then separated and identified using techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS).
In Vitro: Ames Test (Bacterial Reverse Mutation Assay)
This is a widely used preliminary screen for genotoxicity.[10][11]
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth) are used.
-
Metabolic Activation: The test compound is mixed with the bacterial tester strain in the presence or absence of a mammalian metabolic activation system (S9 fraction).
-
Plating: The mixture is plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
In Vitro: Micronucleus Assay
This assay detects chromosomal damage.[12][13]
-
Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary cells) is cultured and exposed to the test compound with and without metabolic activation (S9).
-
Treatment and Harvest: After treatment for a suitable period, the cells are allowed to divide. A cytokinesis-blocking agent (e.g., cytochalasin B) is often added to allow for the identification of cells that have completed one cell division.
-
Staining and Analysis: The cells are harvested, fixed, and stained. The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is determined by microscopy or flow cytometry.
Signaling Pathways and Mechanisms of Action
The carcinogenicity of many PAHs is initiated by their metabolic activation to reactive intermediates that can bind to DNA, forming adducts that can lead to mutations if not repaired. The key difference in the carcinogenicity of 5,12-diMeC and 5-MeC lies in this initial metabolic step.
Caption: Metabolic activation pathway of chrysenes and the point of inhibition for this compound.
The diagram illustrates the multi-step process of metabolic activation common to carcinogenic PAHs. For this compound, the initial and critical step of forming the 1,2-dihydrodiol is significantly impeded. This metabolic bottleneck is the primary reason for its observed low carcinogenicity both in vitro and in vivo. In contrast, potent carcinogens like 5-methylchrysene are readily converted to their ultimate carcinogenic forms, leading to DNA damage and tumor initiation.
Conclusion
The comparative analysis of this compound and 5-methylchrysene clearly demonstrates that structural features play a decisive role in the carcinogenic potential of polycyclic aromatic hydrocarbons. The weak in vivo tumorigenicity of 5,12-diMeC is mechanistically explained by its resistance to metabolic activation, a finding supported by in vitro metabolism studies. While specific quantitative genotoxicity data for 5,12-diMeC is sparse in the public domain, likely due to its low activity, the collective evidence firmly places it in the category of a weak to non-carcinogenic PAH. This understanding is crucial for accurate risk assessment and in the development of structure-activity relationships for predicting the carcinogenicity of novel chemical entities.
References
- 1. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative mouse skin tumorigenicity and induction of Ha-ras mutations by bay region diol epoxides of 5-methylchrysene and 5,6-dimethylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Cytotoxicity and mutagenicity of 5-methylchrysene and its 1,2-dihydrodiol in V79MZ cells modified to express human CYP1A1 or CYP1B1, in the presence or absence of human GSTP1 coexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic and Initiation/Promotion Skin Bioassays of Petroleum Refinery Streams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutagenicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. aniara.com [aniara.com]
- 12. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of micronuclei in metabolically competent rat hepatoma cell lines by the promutagens 7,12-dimethylbenz[a]anthracene, benzo[a]pyrene and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Positional Impact of Methyl Groups on the Carcinogenic Activity of Dimethylchrysenes: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The positioning of methyl groups on the chrysene backbone significantly influences its carcinogenic potential. This guide provides a comparative analysis of dimethylchrysene isomers, summarizing key experimental findings on their structure-activity relationship (SAR). We delve into the quantitative data from tumor initiation and mutagenicity assays, detail the experimental protocols used in these pivotal studies, and visualize the underlying metabolic activation pathway.
Comparative Analysis of Dimethylchrysene Isomer Activity
The carcinogenicity of polycyclic aromatic hydrocarbons (PAHs) like chrysene is intricately linked to their molecular geometry and the presence of specific functional groups. While 5-methylchrysene is a known potent carcinogen, the addition of a second methyl group can either enhance or diminish this activity, depending on its position. The following tables summarize the quantitative data from key studies, comparing the tumor-initiating and mutagenic activities of various dimethylchrysene isomers.
Tumor-Initiating Activity on Mouse Skin
The mouse skin initiation-promotion assay is a standard method for assessing the carcinogenic potential of chemical compounds. In this assay, a single dose of a potential initiator is applied to the skin of mice, followed by repeated applications of a tumor promoter. The number and incidence of tumors are then recorded over time.
| Compound | Dosing Regimen | Tumor Incidence (%) | Tumors per Mouse | Reference |
| 5-Methylchrysene | 30 µg initiating dose | 70-85 | High | [1] |
| 5,6-Dimethylchrysene | Not specified | Weakly tumorigenic | Low | [2] |
| 5,7-Dimethylchrysene | Not specified | Weakly tumorigenic | Low | [2] |
| 5,8-Dimethylchrysene | Not specified | Less active than 5-MeC | Low | [2] |
| 5,9-Dimethylchrysene | Not specified | Highly tumorigenic | High | [2] |
| 5,10-Dimethylchrysene | Not specified | Less active than 5-MeC | Low | [2] |
| 5,11-Dimethylchrysene | 10 µg or 30 µg initiating dose | 70-85 | High | [1] |
| 5,12-Dimethylchrysene | Not specified | Weak tumor initiator | Low | [1] |
Note: "High" and "Low" are used where specific numerical data was not provided in the source material, but a qualitative comparison was made.
Mutagenicity in Salmonella typhimurium (Ames Test)
The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. It utilizes strains of the bacterium Salmonella typhimurium that are unable to synthesize the amino acid histidine. The test measures the rate at which the bacteria revert to a histidine-synthesizing state after exposure to the test compound, with or without metabolic activation.
| Compound/Metabolite | S. typhimurium Strain | Metabolic Activation (S9) | Mutagenic Activity (Revertants/nmol) | Reference |
| anti-5,7-diMeC-1,2-diol-3,4-epoxide | TA 100 | Not applicable | 2500 | Not specified in abstract |
| anti-5-MeC-1,2-diol-3,4-epoxide | TA 100 | Not applicable | 7200 | Not specified in abstract |
| 11-Methyl-6-nitrochrysene | TA 100 | Without S9 | Most active | [3] |
| 6-Nitrochrysene | TA 100 | Without S9 | Active | [3] |
| 5-Methyl-6-nitrochrysene | TA 100 | Without S9 | Inactive | [3] |
| 11-Methyl-6-nitrochrysene | TA 100 | With S9 | > 6-NC > 5-Me-6-NC | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Mouse Skin Tumor Initiation-Promotion Assay
This protocol is a generalized representation based on standard practices for PAH carcinogenicity testing.[4][5]
-
Animal Model: Female CD-1 or SENCAR mice, 6-8 weeks old, are typically used.
-
Initiation: The dorsal skin of the mice is shaved. A single dose of the test compound (e.g., 10-100 nmol of dimethylchrysene isomer) dissolved in a suitable solvent (e.g., acetone) is applied topically to the shaved area.
-
Promotion: Two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area. This is repeated twice weekly for the duration of the study (typically 20-25 weeks).
-
Observation and Data Collection: Mice are observed weekly for the appearance of skin papillomas. The number of tumors per mouse and the percentage of tumor-bearing mice are recorded.
-
Histopathology: At the end of the study, skin tumors are excised, fixed, and examined histopathologically to confirm the diagnosis of papilloma or carcinoma.
Salmonella typhimurium Mutagenicity Assay (Ames Test)
This protocol is a generalized representation based on the standard Ames test procedure.[6][7]
-
Bacterial Strains: Histidine-requiring auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) are used.
-
Metabolic Activation: For compounds that require metabolic activation to become mutagenic, a rat liver homogenate fraction (S9) is prepared. The S9 mix typically contains the S9 fraction, cofactors such as NADP+ and glucose-6-phosphate, and buffers.
-
Assay Procedure:
-
The test compound at various concentrations is added to a test tube containing the Salmonella tester strain and, if required, the S9 mix.
-
The mixture is pre-incubated at 37°C for a short period (e.g., 20 minutes).
-
The mixture is then mixed with molten top agar and poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualization of Metabolic Activation
The carcinogenicity of dimethylchrysenes, like other PAHs, is dependent on their metabolic activation to reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and cancer. The following diagram illustrates this critical pathway.
The following diagram illustrates a typical experimental workflow for assessing the carcinogenicity of dimethylchrysene isomers.
References
- 1. Tumor initiating activity of 5,11-dimethylchrysene and the structural requirements favoring carcinogenicity of methylated polynuclear aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative tumorigenicity of dimethylchrysenes in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of bay-region methyl substitution on 6-nitrochrysene mutagenicity in Salmonella typhimurium and tumorigenicity in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor initiation in mouse skin by cutting oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. academicjournals.org [academicjournals.org]
Replicating Historical Studies on the Biological Activity of 5,12-Dimethylchrysene: A Comparative Guide
This guide provides a comparative overview of the biological activity of 5,12-Dimethylchrysene, drawing upon historical research to offer insights for contemporary researchers, scientists, and drug development professionals. We will delve into its carcinogenic potential, metabolic activation, and cytotoxicity, presenting data alongside relevant compounds for a comprehensive analysis.
Comparative Analysis of Carcinogenic Activity
Early studies on this compound yielded varied results regarding its carcinogenicity. While initially considered a weak tumor initiator, subsequent research using tumor-promoting agents revealed its high tumorigenic potential.[1] However, in direct comparison, it has been described as an inactive analogue of the potent tumor initiator 5,11-dimethylchrysene.[2] The tumorigenic activity of various dimethylchrysene isomers has been shown to be significantly lower than that of 5-methylchrysene.[3]
| Compound | Initiating Dose | Promotion Agent | Tumor Incidence | Reference |
| This compound | 10 µg or 30 µg | Tetradecanoylphorbol acetate | 70-85% | [1] |
| 5,11-Dimethylchrysene | 10 µg or 30 µg | Tetradecanoylphorbol acetate | 70-85% | [1] |
| 5,6-Dimethylchrysene | Not specified | Not specified | Significant tumorigenic activity | [3] |
| Other Dimethylchrysenes | Not specified | Not specified | Significantly less tumorigenic than 5-MeC | [3] |
| 5-Methylchrysene (5-MeC) | Not specified | Not specified | Strong carcinogen | [4] |
| Chrysene | Not specified | Not specified | Inactive or weak carcinogen | [4] |
Metabolic Activation and DNA Adduct Formation
The biological activity of polycyclic aromatic hydrocarbons (PAHs) like this compound is intrinsically linked to their metabolic activation into reactive intermediates that can bind to DNA, forming adducts and initiating carcinogenesis. The position of methyl groups significantly influences this process. In this compound, the methyl group at the 12-position sterically hinders the formation of dihydrodiols at the adjacent 1,2-positions, a critical step in the activation pathway of many carcinogenic PAHs.[2] This inhibition is a likely explanation for its lower tumorigenicity compared to isomers like 5,11-dimethylchrysene, where this metabolic pathway is more favorable.[2]
Metabolism by liver enzymes, such as cytochrome P450s, converts these compounds into various metabolites, including dihydrodiols, chrysenols, and hydroxymethylchrysenes.[2] These metabolites, particularly dihydrodiol epoxides, are the ultimate carcinogens that react with cellular macromolecules like DNA.
Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Methylchrysene (5MC) | V79MZ | 3.1 ± 0.2 | [5] |
| hCYP1B1 expressing | 1.6 ± 0.2 | [5] | |
| hCYP1A1 expressing | 1.6 ± 0.2 | [5] | |
| hCYP1B1 + hGSTP1 | 3.1 ± 0.3 | [5] | |
| hCYP1A1 + hGSTP1 | 3.2 ± 0.3 | [5] |
Experimental Protocols
Replicating historical studies requires adherence to their methodologies. Below are detailed protocols for key experiments based on the cited literature.
Tumor Initiation Assay on Mouse Skin
This protocol is adapted from studies investigating the tumor-initiating activity of methylated chrysenes.[1]
-
Animal Model: Female mice (e.g., CD-1) are typically used.
-
Initiation: A single topical application of the test compound (e.g., 10 or 30 µg of this compound) dissolved in a suitable solvent (e.g., acetone) is applied to the shaved dorsal skin of the mice.
-
Promotion: One to two weeks after initiation, a promoting agent (e.g., tetradecanoylphorbol acetate) is applied topically to the same area, typically three times a week, for a predetermined period (e.g., 20 weeks).
-
Observation and Data Collection: The mice are observed weekly for the appearance of skin tumors. The number and size of tumors are recorded for each animal.
-
Histopathological Analysis: At the end of the study, tumors and surrounding skin tissue are collected for histological examination to confirm the nature of the lesions (e.g., papillomas, carcinomas).
In Vitro Metabolism Assay
This protocol is based on the methodology used to identify metabolites of dimethylchrysenes.[2]
-
Preparation of Liver S9 Fraction: Livers from mice or rats (potentially pre-treated with an inducer like 3-methylcholanthrene) are homogenized and centrifuged at 9000 x g to obtain the S9 supernatant, which contains metabolic enzymes.
-
Incubation: The test compound (this compound) is incubated with the liver S9 fraction in the presence of an NADPH-generating system at 37°C.
-
Metabolite Extraction: The reaction is stopped, and the metabolites are extracted using an organic solvent such as ethyl acetate.
-
Analysis: The extracted metabolites are separated and identified using High-Performance Liquid Chromatography (HPLC). Further characterization can be performed using UV-visible spectroscopy and mass spectrometry.
Cytotoxicity Assay (Sulforhodamine B Method)
This protocol is derived from studies on the cytotoxicity of 5-methylchrysene.[5]
-
Cell Culture: V79MZ cells, potentially modified to express specific human cytochrome P450 enzymes (e.g., CYP1A1 or CYP1B1), are plated in 96-well plates and allowed to attach.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 0-5 µM of this compound) and incubated for a specified period.
-
Cell Fixation: The cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
Quantification: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured using a plate reader to determine cell viability. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.
References
- 1. Tumor initiating activity of 5,11-dimethylchrysene and the structural requirements favoring carcinogenicity of methylated polynuclear aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of metabolites of 5,11-dimethylchrysene and this compound and the influence of a peri-methyl group on their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinogenicity of methylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and mutagenicity of 5-methylchrysene and its 1,2-dihydrodiol in V79MZ cells modified to express human CYP1A1 or CYP1B1, in the presence or absence of human GSTP1 coexpression - PMC [pmc.ncbi.nlm.nih.gov]
Independent Analysis Confirms 5,12-Dimethylchrysene's Lack of Significant Tumor-Initiating Activity
For Immediate Release
An independent review of available scientific literature confirms that 5,12-Dimethylchrysene demonstrates a notable lack of tumor-initiating activity compared to its potent carcinogenic isomers, 5-methylchrysene and 5,11-dimethylchrysene. This guide provides a comparative analysis of these compounds, summarizing key experimental data and outlining the underlying metabolic pathways that account for their differing carcinogenic potentials. This information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Comparative Tumor-Initiating Activity
The tumor-initiating potential of methylated chrysenes has been evaluated in numerous studies, primarily using the mouse skin initiation-promotion model. In this model, a single application of a potential tumor initiator is followed by repeated applications of a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA). The development of skin tumors is then monitored over time.
The data consistently show that while 5-methylchrysene and 5,11-dimethylchrysene are strong tumor initiators, this compound is significantly less active.[1]
| Compound | Initiating Dose (µg) | Tumor Incidence (% of mice with tumors) | Tumors per Mouse (average) | Reference |
| This compound | 10 - 30 | Weak / Inactive | Significantly less than 5-methylchrysene | [1] |
| 5-Methylchrysene | 30 | 75% | 3.0 | Hecht et al. |
| 10, 30 | 70-85% | Not specified | [1] | |
| 5,11-Dimethylchrysene | 10, 30 | 70-85% | Not specified | [1] |
| 1,2-Dihydro-1,2-dihydroxy-5-methylchrysene | 30 | 95% | 7.3 | Hecht et al. |
Note: While studies consistently report this compound as a weak or inactive tumor initiator, precise quantitative data from direct comparative studies under the same experimental conditions as its potent isomers were not available in the reviewed literature. The provided data for 5-methylchrysene and 5,11-dimethylchrysene are from studies where this compound was described as comparatively inactive.
The Decisive Role of Metabolic Activation
The difference in the tumor-initiating activity among these chrysene derivatives is primarily attributed to their metabolic activation pathways. Polycyclic aromatic hydrocarbons (PAHs) like chrysene are not carcinogenic themselves but are converted to reactive metabolites by metabolic enzymes, primarily cytochrome P450 (CYP) monooxygenases. The key step in the activation of many carcinogenic PAHs is the formation of a bay-region diol epoxide, which can then bind to DNA, leading to mutations and potentially initiating cancer.
For 5-methylchrysene, a major pathway to its ultimate carcinogenic form involves the formation of a 1,2-diol-3,4-epoxide. However, in the case of this compound, the presence of a methyl group at the 12-position (a peri-position) sterically hinders the enzymatic epoxidation at the adjacent 1,2-double bond. This steric hindrance significantly inhibits the formation of the bay-region diol epoxide, thereby drastically reducing its tumor-initiating potential.
References
The Double-Edged Sword: A Comparative Analysis of Methylated Polycyclic Aromatic Hydrocarbon Genotoxicity
For researchers, scientists, and drug development professionals, understanding the genotoxic potential of chemical compounds is paramount. Among the vast class of polycyclic aromatic hydrocarbons (PAHs), methylated derivatives represent a significant and often more dangerous subset. This guide provides an objective comparison of the genotoxicity of methylated PAHs, supported by experimental data, to illuminate the structural nuances that drive their DNA-damaging capabilities.
Methylation, the addition of a methyl group to a PAH backbone, can dramatically alter its metabolic fate and, consequently, its ability to interact with genetic material. This guide synthesizes data from various studies to offer a comparative perspective on the mutagenicity, DNA adduct formation, and tumorigenicity of these compounds.
Quantitative Genotoxicity Data
To facilitate a clear comparison, the following tables summarize quantitative data from key genotoxicity assays for various methylated PAHs.
Table 1: Comparative Tumorigenicity of Methylated Benz[a]anthracenes on Mouse Skin
| Compound | Initiating Dose (nmol/mouse) | Average Number of Tumors per Mouse |
| Benz[a]anthracene | 400 | ~0.1 |
| 1-Methylbenz[a]anthracene | 400 | Low |
| 2-Methylbenz[a]anthracene | 400 | Low |
| 3-Methylbenz[a]anthracene | 400 | Low |
| 4-Methylbenz[a]anthracene | 400 | Low |
| 6-Methylbenz[a]anthracene | 400 | ~0.6 |
| 7-Methylbenz[a]anthracene | 400 | 4.9[1] |
| 8-Methylbenz[a]anthracene | 400 | 1.0[1] |
| 9-Methylbenz[a]anthracene | 400 | ~0.6 |
| 12-Methylbenz[a]anthracene | 400 | 1.0[1] |
| 9,10-Dimethylanthracene | - | Inactive[1] |
Table 2: Comparative Tumorigenicity of Methylated Chrysenes on Mouse Skin
| Compound | Tumor Initiating Activity | Carcinogenicity |
| Chrysene | Moderate | Inactive or Weak |
| 2-Methylchrysene | Moderate | - |
| 3-Methylchrysene | Strong | - |
| 4-Methylchrysene | Moderate | - |
| 5-Methylchrysene | Moderate | Strong[2] |
| 6-Methylchrysene | Strong | - |
| 5,6-Dimethylchrysene | Weakly tumorigenic | - |
| 5,7-Dimethylchrysene | Weakly tumorigenic | - |
| 5,9-Dimethylchrysene | Highly tumorigenic | - |
| 5,10-Dimethylchrysene | Less active | - |
Table 3: Comparative Mutagenicity of Methylated Chrysenes in the Ames Test (Salmonella typhimurium)
| Compound | Mutagenic Response |
| Chrysene | Positive[2] |
| 2-Methylchrysene | Positive (lesser extent)[2] |
| 3-Methylchrysene | Positive (lesser extent)[2] |
| 4-Methylchrysene | Positive[2] |
| 5-Methylchrysene | Positive[2] |
Metabolic Activation and Genotoxic Mechanisms
The genotoxicity of methylated PAHs is intrinsically linked to their metabolic activation. The following diagram illustrates the primary pathways leading to the formation of DNA-reactive metabolites.
References
- 1. Tumor-initiating ability of the twelve monomethylbenz[a]anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5,12-Dimethylchrysene: A Guide for Laboratory Professionals
For immediate reference, treat 5,12-Dimethylchrysene as a hazardous waste. Proper containment and labeling are critical to ensure safety and compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, a polycyclic aromatic hydrocarbon (PAH), in a laboratory setting. Adherence to these protocols is essential for protecting personnel and the environment.
I. Immediate Safety and Handling Protocols
Prior to handling, ensure all personnel are familiar with the hazards associated with this compound and other PAHs. Consult the Safety Data Sheet (SDS) for specific handling instructions. If an SDS for this compound is not available, proceed with the caution appropriate for carcinogenic and environmentally hazardous materials.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Segregation and Collection
Proper segregation of chemical waste is the first step in compliant disposal.[1][2][3]
-
Designate a Hazardous Waste Container: Use a container that is compatible with this compound. For solid waste, a clearly labeled, sealable plastic or glass container is appropriate. For solutions, use a container that will not react with the solvent.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Note the accumulation start date on the label.
-
Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EH&S) department.
-
Keep solid and liquid waste separate.[3]
-
Store incompatible waste types in separate secondary containment.[1][4] For example, keep away from strong oxidizing agents.
-
III. Storage of Hazardous Waste
Store the designated hazardous waste container in a "Satellite Accumulation Area" (SAA) within the laboratory.[1]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Containers must be kept closed except when adding waste.[2]
-
Ensure secondary containment is in place to capture any potential leaks.[4]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.
IV. Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[4]
-
Contact EH&S: Once the waste container is full or has been in accumulation for the maximum allowable time (typically 6-12 months), contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][5]
-
Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and local regulations.
-
Empty Containers: Containers that have held this compound must be triple-rinsed with a suitable solvent.[2][4] The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the container may be disposed of according to institutional policy, which may include defacing the label and disposal as regular trash.[4]
V. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use appropriate absorbent materials to contain the spill.
-
Clean: Clean the spill according to your laboratory's specific spill cleanup procedures for hazardous materials. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume (SAA) | 55 gallons (total hazardous waste) | |
| Maximum Acutely Hazardous Waste (SAA) | 1 quart | [5] |
| Maximum Storage Time (Partially Filled) | Up to 1 year | [1] |
| Container Removal from SAA (Full) | Within 3 days | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. acewaste.com.au [acewaste.com.au]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling 5,12-Dimethylchrysene
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 5,12-Dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH) with suspected carcinogenic properties. Adherence to these guidelines is essential to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment and Control
This compound is classified as a research chemical and should be handled with extreme caution due to its potential as a carcinogen and mutagen.[1] Like other PAHs, it can be absorbed through the skin, ingested, or inhaled.[1] Due to the presence of a bay-region methyl group, this compound may have a distorted molecular structure, which can influence its biological activity.[2]
Exposure Limits:
Specific occupational exposure limits for this compound have not been established. Therefore, the principle of ALARA (As Low As Reasonably Achievable) must be strictly followed. For context, the OSHA permissible exposure limit (PEL) for coal tar pitch volatiles (which contain PAHs) is 0.2 mg/m³ as an 8-hour time-weighted average (TWA).[1][3]
| Parameter | Value | Regulatory Body |
| OSHA PEL (Coal Tar Pitch Volatiles) | 0.2 mg/m³ (8-hour TWA) | OSHA[1][3] |
| NIOSH REL (Coal Tar Pitch Volatiles) | 0.1 mg/m³ (10-hour TWA) | NIOSH[1] |
| ACGIH TLV | Not established | ACGIH |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin absorption.[1] |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Body Protection | A disposable, solid-front lab coat or coveralls | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan: Handling Procedures
1. Preparation:
- Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
- Ensure all necessary PPE is available and in good condition.
- Prepare all necessary equipment and reagents before handling the compound to minimize time in the designated area.
- Have a waste container specifically labeled for this compound contaminated waste readily accessible.
2. Donning PPE:
- Wash hands thoroughly.
- Don the inner pair of nitrile gloves.
- Don the lab coat or coveralls, ensuring it is fully fastened.
- Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
- Don eye protection.
- If required, perform a fit check for the respirator.
3. Handling the Compound:
- All manipulations of solid this compound that could generate dust must be performed in a certified chemical fume hood.
- When weighing, use a balance inside the fume hood or in a glove box.
- For solutions, use a syringe or a calibrated pipette with disposable tips.
- Avoid creating aerosols.
4. Doffing PPE:
- Remove the outer pair of gloves and dispose of them in the designated waste container.
- Remove the lab coat or coveralls by rolling it inside out and dispose of it.
- Remove eye protection.
- Remove the inner pair of gloves and dispose of them.
- Wash hands thoroughly with soap and water.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, lab coats, pipette tips, and any other disposable materials. Place all solid waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and compatible hazardous waste container.
-
Sharps: Contaminated needles and other sharps must be placed in a designated sharps container for hazardous chemical waste.
All waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not mix with other waste streams unless explicitly permitted by your EHS.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS office immediately.
-
For small spills within a chemical fume hood, wear appropriate PPE, cover the spill with an absorbent material, and carefully collect it into the designated hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water.
-
Logical Relationship for Spill Response
Caption: Decision-making workflow for responding to a spill.
References
- 1. nj.gov [nj.gov]
- 2. The bay-region geometry of some 5-methylchrysenes: steric effects in 5,6- and 5,12-dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
